Antibacterial agent 195
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C33H38F3N3O3 |
|---|---|
Molecular Weight |
581.7 g/mol |
IUPAC Name |
methyl 4-[(5R,6R,9S,13S)-7-[6-[[4-(trifluoromethyl)phenyl]methyl]-1H-indole-2-carbonyl]-1,7-diazatricyclo[7.3.1.05,13]tridecan-6-yl]butanoate |
InChI |
InChI=1S/C33H38F3N3O3/c1-42-30(40)8-2-7-29-26-6-4-16-38-15-3-5-24(31(26)38)20-39(29)32(41)28-19-23-12-9-22(18-27(23)37-28)17-21-10-13-25(14-11-21)33(34,35)36/h9-14,18-19,24,26,29,31,37H,2-8,15-17,20H2,1H3/t24-,26+,29+,31-/m0/s1 |
InChI Key |
YZCDEHCLUJFAPF-WSFKRMMJSA-N |
Isomeric SMILES |
COC(=O)CCC[C@@H]1[C@H]2CCCN3[C@H]2[C@@H](CCC3)CN1C(=O)C4=CC5=C(N4)C=C(C=C5)CC6=CC=C(C=C6)C(F)(F)F |
Canonical SMILES |
COC(=O)CCCC1C2CCCN3C2C(CCC3)CN1C(=O)C4=CC5=C(N4)C=C(C=C5)CC6=CC=C(C=C6)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Mechanism of Action of Antibacterial Agent 195: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant bacteria poses a significant threat to global health. In the ongoing search for novel antimicrobial agents, understanding the precise mechanism of action is paramount for the development of effective therapeutics. This technical guide provides an in-depth analysis of the antibacterial agent 195, a novel compound with potent activity against a range of bacterial pathogens. This document will detail its core mechanism, summarize its efficacy through quantitative data, outline the experimental protocols used for its characterization, and visualize its molecular interactions and pathways.
Core Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
This compound exhibits its bactericidal effects by targeting and inhibiting a critical step in the synthesis of the bacterial cell wall. Specifically, it binds with high affinity to essential precursors of peptidoglycan, a vital component of the bacterial cell envelope. This interaction effectively sequesters these precursors, preventing their incorporation into the growing peptidoglycan layer and ultimately leading to cell lysis and death.
The primary molecular targets of this compound are lipid II and lipid III, two key lipid-linked precursors in the peptidoglycan biosynthesis pathway. By forming a stable complex with these molecules, agent 195 obstructs the enzymatic processes of transglycosylation and transpeptidation, which are crucial for the polymerization and cross-linking of the cell wall. This mode of action is particularly effective against Gram-positive bacteria, which possess a thick, exposed peptidoglycan layer.
Quantitative Efficacy of this compound
The in vitro potency of this compound has been evaluated against a panel of clinically relevant bacterial strains. The minimum inhibitory concentration (MIC), defined as the lowest concentration of the agent that completely inhibits visible growth, was determined for various organisms.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Positive Pathogens
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus (MRSA, USA300) | 0.5 |
| Staphylococcus aureus (VRSA, VRSA-5) | 0.5 |
| Enterococcus faecalis (VRE, clinical isolate) | 0.25 |
| Streptococcus pneumoniae (MDR, clinical isolate) | 0.12 |
| Bacillus anthracis (Ames strain) | 0.06 |
| Clostridium difficile (clinical isolate) | 0.25 |
Experimental Protocols
The following section details the methodologies employed to elucidate the mechanism of action and quantify the efficacy of this compound.
Minimum Inhibitory Concentration (MIC) Assay
This assay was performed to determine the in vitro susceptibility of various bacterial strains to this compound.
-
Materials: Mueller-Hinton broth (MHB), 96-well microtiter plates, bacterial cultures, this compound stock solution.
-
Procedure:
-
Bacterial strains were grown overnight in MHB at 37°C.
-
The bacterial cultures were diluted to a final concentration of 5 x 10^5 CFU/mL in fresh MHB.
-
A serial two-fold dilution of this compound was prepared in MHB in the wells of a 96-well plate.
-
An equal volume of the diluted bacterial suspension was added to each well.
-
The plates were incubated at 37°C for 18-24 hours.
-
The MIC was determined as the lowest concentration of the agent at which no visible bacterial growth was observed.
-
In Vitro Peptidoglycan Synthesis Assay
This assay was conducted to directly assess the inhibitory effect of this compound on cell wall synthesis.
-
Materials: Bacterial membrane preparations, radioactively labeled peptidoglycan precursor (e.g., UDP-N-acetylglucosamine), this compound.
-
Procedure:
-
Bacterial membranes were isolated from actively growing cultures.
-
The membrane preparations were incubated with the radioactively labeled precursor and various concentrations of this compound.
-
The reaction was allowed to proceed for a specific time at 37°C.
-
The reaction was stopped, and the amount of incorporated radioactivity into the newly synthesized peptidoglycan was measured using scintillation counting.
-
The concentration of agent 195 that resulted in a 50% reduction in peptidoglycan synthesis (IC50) was calculated.
-
Visualizing the Mechanism and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the workflow of the key experimental procedures.
Caption: Mechanism of action of this compound.
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
A Technical Guide to the Synthesis and Characterization of Antibacterial Agent 195
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Antibacterial Agent 195 is a hypothetical compound based on the fluoroquinolone class of antibiotics. The data and protocols presented herein are representative examples intended to serve as a technical guide. All information is synthesized from established scientific principles for illustrative purposes.
Introduction
The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. In response, the development of novel antibacterial agents with unique structural motifs and potent activity is of paramount importance. This guide details the synthesis, characterization, and biological evaluation of this compound, a novel synthetic fluoroquinolone derivative. Quinolones are a class of broad-spectrum antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[][2][3] The structural modifications incorporated into Agent 195 are designed to enhance its efficacy against both Gram-positive and Gram-negative pathogens, including strains resistant to earlier-generation quinolones.
Synthesis of this compound
The synthesis of Agent 195 is accomplished via a robust three-step process starting from commercially available reagents. The workflow is designed for scalability and high purity of the final product.
Experimental Workflow Diagram
The logical flow of the synthesis, purification, and characterization process is outlined below.
References
In Vitro Efficacy of Antibacterial Agent 195 (Compound A20): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibacterial agent 195, also identified as compound A20, is a novel matrine-indole derivative synthesized and evaluated for its antimicrobial properties. This technical guide provides a comprehensive overview of the available in vitro efficacy data for this compound. The information is compiled from published research, focusing on quantitative data, experimental methodologies, and potential mechanisms of action to support further investigation and development.
Data Presentation: Antimicrobial Susceptibility
The in vitro antibacterial and antifungal activity of this compound (A20) has been quantified through the determination of Minimum Inhibitory Concentrations (MIC). The available data is summarized in the table below.
| Microorganism | Type | MIC (mg/mL) | Reference |
| Staphylococcus aureus | Gram-positive bacterium | 0.021 | [1] |
| Propionibacterium acnes | Gram-positive bacterium | 0.030 | [1] |
| Escherichia coli | Gram-negative bacterium | 0.092 | [1] |
| Candida albicans | Fungus | 0.379 | [1] |
| Fungus (unspecified) | Fungus | 2.806 | [1] |
Note: Data on Minimum Bactericidal Concentration (MBC), time-kill kinetics, and resistance development for this compound (A20) are not currently available in the public domain. The subsequent sections on experimental protocols describe standardized methods for generating such data.
Experimental Protocols
The following are detailed methodologies for key in vitro antibacterial assays. These represent standard protocols that are likely similar to those used to evaluate this compound.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common and standardized technique.
a) Materials:
-
96-well microtiter plates
-
Bacterial and fungal strains
-
Appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound stock solution
-
Sterile diluent (e.g., saline or broth)
-
Incubator
b) Procedure:
-
Prepare a serial two-fold dilution of this compound in the appropriate growth medium in a 96-well plate.
-
Prepare an inoculum of the test microorganism and adjust its turbidity to a 0.5 McFarland standard.
-
Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Include a positive control (microorganism with no drug) and a negative control (broth with no microorganism) for each plate.
-
Incubate the plates at the optimal temperature and duration for the specific microorganism (typically 35-37°C for 18-24 hours for bacteria).
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the agent in a well with no visible growth.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium. This assay is a continuation of the MIC assay.
a) Materials:
-
MIC plate from the previous assay
-
Agar plates with appropriate growth medium
-
Sterile pipette tips
-
Incubator
b) Procedure:
-
Following the determination of the MIC, select the wells showing no visible growth.
-
Aspirate a small aliquot (e.g., 10 µL) from each of these clear wells.
-
Spot-inoculate the aliquots onto a fresh agar plate.
-
Incubate the agar plates at the optimal temperature and duration for the microorganism.
-
The MBC is the lowest concentration of the agent that results in no bacterial growth on the agar plate.
Time-Kill Kinetic Assay
This assay determines the rate at which an antibacterial agent kills a microorganism over time.
a) Materials:
-
Bacterial culture in logarithmic growth phase
-
This compound at various concentrations (e.g., 1x, 2x, 4x MIC)
-
Growth medium
-
Sterile tubes or flasks
-
Shaking incubator
-
Agar plates
-
Serial dilution supplies
b) Procedure:
-
Prepare tubes or flasks containing the bacterial inoculum at a standardized concentration (e.g., 10^5 - 10^6 CFU/mL) in fresh broth.
-
Add this compound to the tubes at the desired concentrations. Include a growth control without the agent.
-
Incubate the cultures in a shaking incubator at the appropriate temperature.
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each culture.
-
Perform serial dilutions of the aliquots and plate them onto agar plates to determine the viable bacterial count (CFU/mL).
-
Plot the log10 CFU/mL versus time to generate the time-kill curves.
In Vitro Resistance Development Study
This study assesses the potential for microorganisms to develop resistance to an antibacterial agent through repeated exposure.
a) Materials:
-
Bacterial strain
-
This compound
-
Growth medium (broth and agar)
-
Sterile tubes
-
Incubator
b) Procedure:
-
Determine the baseline MIC of the antibacterial agent for the test organism.
-
Inoculate a tube of broth containing the agent at a sub-inhibitory concentration (e.g., 0.5x MIC) with the bacterial strain.
-
Incubate the culture until growth is observed.
-
This culture is then used to determine the new MIC of the agent.
-
The process is repeated for a set number of passages (e.g., 10-30), each time using the culture from the highest concentration that permitted growth to inoculate a new set of serial dilutions.
-
A significant increase in the MIC over the course of the passages indicates the development of resistance.
Mandatory Visualizations
Experimental Workflow
Proposed Mechanism of Action
Based on preliminary research, the antibacterial effect of matrine-indole derivatives like compound A20 is suggested to involve the inhibition of essential bacterial proteins. Molecular docking studies indicate that these compounds may form stable complexes with bacterial proteins, thereby disrupting their normal function.
Conclusion
This compound (compound A20) demonstrates promising in vitro activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The available MIC data suggests potent inhibitory effects, particularly against Staphylococcus aureus. However, a comprehensive understanding of its bactericidal properties, the dynamics of its antimicrobial action, and its potential for inducing resistance requires further investigation through MBC, time-kill, and serial passage studies. The proposed mechanism of action, involving the inhibition of key bacterial proteins, provides a foundation for more detailed mechanistic studies. This technical guide serves as a resource for researchers to build upon the existing knowledge and further explore the therapeutic potential of this novel antibacterial compound.
References
In-depth Technical Guide: Spectrum of Activity of Antibacterial Agent 195
Audience: Researchers, scientists, and drug development professionals.
Core Content: This technical guide provides a detailed overview of the antibacterial spectrum, experimental protocols, and proposed mechanism of action for Antibacterial Agent 195 (also referred to as compound A20), a novel matrine-indole derivative.
Spectrum of Activity
This compound has demonstrated potent activity against a range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. Quantitative data on its spectrum of activity, determined by Minimum Inhibitory Concentration (MIC) assays, are summarized below.
Data Presentation
The following table presents the MIC values of this compound against various microbial strains. Lower MIC values are indicative of higher antimicrobial potency.
| Microorganism | Type | Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) | Reference |
| Staphylococcus aureus | Gram-positive bacterium | - | 0.021 | |
| Propionibacterium acnes | Gram-positive bacterium | - | 0.030 | |
| Escherichia coli | Gram-negative bacterium | - | 0.092 | |
| Candida albicans | Gram-negative bacterium | - | 0.379 | |
| Fungus | Fungus | - | 2.806 |
Note: The specific fungal species beyond C. albicans was not detailed in the available literature.
Experimental Protocols
The Minimum Inhibitory Concentration (MIC) values presented were determined using a standardized broth microdilution method. While the precise, step-by-step protocol from the primary study is not publicly available, the following represents a standard and widely accepted methodology for this type of assay.
General Protocol for Broth Microdilution MIC Assay
-
Preparation of Microbial Inoculum:
-
Bacterial and fungal strains are cultured on appropriate agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi) to obtain pure colonies.
-
Several colonies are transferred to a sterile broth medium (e.g., Mueller-Hinton Broth).
-
The suspension is incubated at an appropriate temperature (e.g., 37°C) until it reaches a turbidity equivalent to the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
The standardized inoculum is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antibacterial Agent Dilutions:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
A series of two-fold serial dilutions of the agent are prepared in the broth medium within a 96-well microtiter plate. This creates a gradient of decreasing concentrations across the plate.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate containing the diluted antibacterial agent is inoculated with the standardized microbial suspension.
-
Control wells are included: a positive control (microbes in broth without the agent) to ensure microbial viability and a negative control (broth only) to check for sterility.
-
The plate is sealed and incubated under appropriate conditions (e.g., 35 ± 2°C for 16-20 hours for bacteria).
-
-
Determination of MIC:
-
Following incubation, the plate is visually inspected for microbial growth (indicated by turbidity).
-
The MIC is defined as the lowest concentration of the antibacterial agent that completely inhibits visible growth of the microorganism.
-
Proposed Mechanism of Action
The antibacterial mechanism of Agent 195 has been investigated through computational studies. Molecular docking simulations suggest that the agent does not target a single signaling pathway but rather acts by directly inhibiting the function of essential bacterial proteins.
The proposed mechanism involves the formation of a stable complex between this compound and bacterial proteins. This binding is facilitated by a combination of molecular interactions:
-
Hydrogen Bonding: Formation of hydrogen bonds with amino acid residues in the protein's active site.
-
Hydrophobic Interactions: Engagement of nonpolar regions of the agent with hydrophobic pockets of the target protein.
-
π-π Conjugation: Stacking interactions between the aromatic ring systems of the indole moiety in Agent 195 and aromatic amino acid residues of the protein.
These combined interactions effectively inhibit the normal physiological function of the target proteins, leading to the observed bacteriostatic or bactericidal effect.
Mandatory Visualization
The following diagram illustrates the proposed molecular interactions between this compound and a target bacterial protein.
Caption: Interaction model of Agent 195 with bacterial proteins.
An In-depth Technical Guide to Antibacterial Agent 195: Molecular Structure, Activity, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antibacterial agent 195, also identified as compound A20, is a novel matrine-indole derivative demonstrating significant potential as a broad-spectrum antimicrobial agent. This technical guide provides a comprehensive overview of its molecular structure, antibacterial and antifungal activity, and the current understanding of its mechanism of action. Detailed experimental protocols for its synthesis and antimicrobial susceptibility testing are presented, alongside a discussion of its structure-activity relationship based on 3D-QSAR studies and molecular docking simulations. This document aims to serve as a core resource for researchers engaged in the discovery and development of new antibacterial therapeutics.
Molecular Structure and Physicochemical Properties
This compound is a synthetic derivative of matrine, a natural alkaloid, combined with an indole moiety. Its chemical structure is presented below.
Chemical Structure of this compound (Compound A20)
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃₃H₃₈F₃N |
| Molecular Weight | 581.67 g/mol |
| Synonyms | Compound A20 |
Antibacterial and Antifungal Activity
This compound has demonstrated potent inhibitory activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of the agent that prevents visible growth of a microorganism, have been determined through in vitro studies.[1]
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Various Microorganisms [1]
| Microorganism | Type | MIC (mg/mL) |
| Staphylococcus aureus | Gram-positive bacterium | 0.021 |
| Propionibacterium acnes | Gram-positive bacterium | 0.030 |
| Escherichia coli | Gram-negative bacterium | 0.092 |
| Candida albicans | Fungus | 0.379 |
| Fungus (unspecified) | Fungus | 2.806 |
Mechanism of Action
The precise mechanism of action of this compound is under investigation; however, molecular docking simulations have provided valuable insights into its potential mode of action.[1] These studies suggest that the compound interacts with bacterial proteins, leading to the inhibition of their normal function.[1] The formation of stable complexes with these essential proteins is believed to occur through a combination of molecular interactions.[1]
The key interactions identified include:
-
Hydrogen Bonding: The formation of hydrogen bonds between the agent and amino acid residues of the bacterial proteins.
-
Hydrophobic Interactions: The engagement of nonpolar regions of the agent with hydrophobic pockets on the protein surface.
-
π-π Conjugation: The stacking interactions between the aromatic ring systems of the indole moiety and aromatic residues within the protein.
These interactions are hypothesized to disrupt critical biological pathways necessary for bacterial survival.
Experimental Protocols
Synthesis of this compound (Compound A20)
The synthesis of this compound is achieved through a multi-step process involving the combination of indole analogs with matrine.[1] The general synthetic scheme is outlined below. For a detailed, step-by-step protocol, please refer to the primary literature by Yufang Li, et al. in Bioorganic & Medicinal Chemistry Letters.[1]
References
The Dual Identity of Antibacterial Agent 195: A Technical Whitepaper
For the Attention of Researchers, Scientists, and Drug Development Professionals
The designation "Antibacterial agent 195" presents a notable ambiguity within the scientific literature, referring to two distinct molecular entities with unique origins, mechanisms, and antimicrobial profiles. This technical guide serves to disambiguate these compounds, providing a detailed, comparative analysis of their core scientific attributes. We will separately address NCL195 , a derivative of the anticoccidial drug robenidine, and Compound A20 , a novel matrine-indole derivative. This paper will adhere to a structured presentation of their antibacterial efficacy, mechanisms of action, and the experimental methodologies employed in their evaluation.
Section 1: NCL195 - A Robenidine Analog with Potent Membrane-Disrupting Activity
NCL195 is a synthetic analog of robenidine, a veterinary anticoccidial agent.[1] It has been investigated as a repurposed compound with potent bactericidal activity, particularly against multidrug-resistant Gram-positive pathogens.[1] Its novelty lies in its distinct mechanism of action and its efficacy against challenging bacterial strains.
Mechanism of Action
The primary antibacterial mechanism of NCL195 is the disruption of the bacterial cell membrane potential.[1][2] This dissipation of the membrane potential compromises essential cellular processes that rely on this electrochemical gradient, such as ATP synthesis and nutrient transport, leading to rapid cell death.[3] This direct action on the membrane is a key feature of its novelty and may contribute to a lower propensity for resistance development.[4]
Against Gram-negative bacteria, NCL195's efficacy is significantly enhanced in the presence of outer membrane permeabilizers like EDTA and polymyxin B.[1][4] These agents disrupt the lipopolysaccharide (LPS) layer of the outer membrane, allowing NCL195 to access and disrupt the inner cytoplasmic membrane.[5]
Quantitative Data Summary
The antibacterial activity of NCL195 has been quantified against a range of bacterial species. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) data.
Table 1: In Vitro Activity of NCL195 against Gram-Positive Bacteria
| Bacterial Species | Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
|---|---|---|---|---|
| Streptococcus pneumoniae | D39 | 8 | 8 | [1] |
| Staphylococcus aureus | Xen29 | 1-2 | - |[3] |
Table 2: In Vitro Activity of NCL195 against Gram-Negative Bacteria (with Permeabilizers)
| Bacterial Species | Condition | MIC (µg/mL) | Reference |
|---|---|---|---|
| Acinetobacter baumannii | + EDTA (sub-inhibitory) | 0.25 - 8 | [1] |
| Pseudomonas aeruginosa | + EDTA (sub-inhibitory) | 0.25 - 8 | [1] |
| Escherichia coli | + EDTA (sub-inhibitory) | 0.25 - 8 | [1] |
| Klebsiella pneumoniae | + EDTA (sub-inhibitory) | 0.25 - 8 | [1] |
| Acinetobacter spp. | + Polymyxin B (sub-inhibitory) | 0.25 - 1 | [1] |
| Neisseria meningitidis | NCL195 alone | 32 | [6] |
| Neisseria gonorrhoeae | NCL195 alone | 32 |[6] |
Table 3: In Vivo Efficacy of NCL195
| Infection Model | Animal Model | Dosing Regimen | Outcome | Reference |
|---|---|---|---|---|
| S. aureus peritonitis-sepsis | Mouse | 50 mg/kg, oral, 4 doses, 4h intervals | Significantly reduced bacterial loads and longer survival times | [7][8] |
| E. coli peritonitis-sepsis | Mouse | 50 mg/kg (oral) + colistin (0.125-0.5 mg/kg, IP) | Dose-dependent reduction in bacterial loads | [8] |
| S. pneumoniae sepsis | Mouse | 50 mg/kg, IP, 2 doses, 4-6h apart | Significantly reduced bacterial loads and longer survival times |[6] |
Experimental Protocols
Synthesis of NCL195: A suspension of 2-amino-4,6-dihydrazinopyrimidine and 4-methylbenzaldehyde (2.19 equivalents) in ethanol is heated at reflux for 16 hours. The reaction mixture is then cooled to ambient temperature. The resulting precipitate is collected and washed with diethyl ether to yield NCL195 as a white powder.[1][4]
Minimum Inhibitory Concentration (MIC) Determination: MICs are determined using the broth microdilution method in 96-well microtiter trays.[3] Serial two-fold dilutions of NCL195 are prepared in Luria-Bertani (LB) broth. Bacterial isolates are cultured on appropriate agar plates and incubated. The final inoculum is adjusted to a 0.5 McFarland standard. The MIC is recorded as the lowest concentration of NCL195 that inhibits visible bacterial growth after incubation.[3]
Minimum Bactericidal Concentration (MBC) Determination: Following the MIC assay, 10 µL aliquots from wells showing no visible growth are plated onto sheep blood agar.[3] The plates are incubated at 37°C for 24 to 48 hours. The MBC is defined as the lowest concentration of NCL195 that results in a 99.9% or greater reduction in the initial colony count.[3]
Kill Kinetic Assay: Bacteria are grown to the mid-logarithmic phase and then diluted. NCL195 is added at various multiples of the MIC. At specified time points, aliquots are removed, serially diluted, and plated to determine the number of viable bacteria (CFU/mL).[1]
In Vivo Sepsis Model: Mice are challenged with an intraperitoneal injection of a bacterial suspension (e.g., S. aureus Xen29) in a mucin-containing vehicle.[3][8] Treatment with NCL195 (e.g., 50 mg/kg orally) is initiated post-infection at specified intervals. Bacterial load is monitored using bioluminescent imaging, and survival rates are recorded.[3][8]
Section 2: Compound A20 - A Matrine-Indole Derivative with Promising Antibacterial Efficacy
Compound A20 is a novel antibacterial agent synthesized by combining an indole analog with matrine, a natural alkaloid extracted from plants of the Sophora genus.[9] This derivative has demonstrated significant antibacterial activity, particularly against Gram-positive bacteria.
Mechanism of Action
The precise mechanism of action for Compound A20 is still under investigation. However, molecular docking simulations suggest that it interacts with bacterial proteins, inhibiting their normal function.[9] These interactions are believed to be stabilized by hydrogen bonding, hydrophobic interactions, and π-π conjugation.[9] This proposed mechanism differs significantly from the membrane-disrupting action of NCL195, suggesting an intracellular target.
Quantitative Data Summary
The following table summarizes the reported MIC values for Compound A20 against various microorganisms.
Table 4: In Vitro Antimicrobial Activity of Compound A20
| Microbial Species | MIC (mg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.021 | [9] |
| Propionibacterium acnes | 0.030 | [4] |
| Escherichia coli | 0.092 | [4] |
| Candida albicans | 0.379 | [4] |
| Fungus (unspecified) | 2.806 |[4] |
Experimental Protocols
Synthesis of Matrine-Indole Derivatives: While the specific synthesis protocol for Compound A20 is detailed within proprietary research, the general approach involves the chemical combination of indole analogs with matrine.[9] A series of 29 novel matrine derivatives were synthesized and evaluated in the study that identified Compound A20.[9]
Minimum Inhibitory Concentration (MIC) Assay: The antibacterial activity of the synthesized compounds was evaluated through MIC assays against a panel of bacterial and fungal strains, including S. aureus, C. albicans, P. acnes, P. aeruginosa, and E. coli.[9] The results for Compound A20 demonstrated notable efficacy, particularly against S. aureus.[9]
Conclusion
The designation "this compound" refers to two distinct and promising compounds: NCL195 and Compound A20. NCL195, a robenidine analog, acts by disrupting the bacterial cell membrane potential and shows strong efficacy against Gram-positive bacteria, with a broader spectrum when combined with permeabilizing agents. Compound A20, a matrine-indole derivative, is proposed to act via the inhibition of bacterial proteins and also exhibits potent antibacterial activity.
For researchers and drug development professionals, the critical takeaway is the necessity of specifying the chemical identity—NCL195 or Compound A20 (matrine-indole derivative)—to avoid ambiguity. Both compounds represent novel avenues for antibacterial drug discovery, with distinct mechanisms of action that warrant further investigation and development. This guide provides a foundational understanding of their respective properties to inform future research and development efforts in the fight against antimicrobial resistance.
References
- 1. Evaluation of robenidine analog NCL195 as a novel broad-spectrum antibacterial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of robenidine analog NCL195 as a novel broad-spectrum antibacterial agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | In vitro Activity of Robenidine Analog NCL195 in Combination With Outer Membrane Permeabilizers Against Gram-Negative Bacterial Pathogens and Impact on Systemic Gram-Positive Bacterial Infection in Mice [frontiersin.org]
- 4. journals.plos.org [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. In vitro Activity of Robenidine Analog NCL195 in Combination With Outer Membrane Permeabilizers Against Gram-Negative Bacterial Pathogens and Impact on Systemic Gram-Positive Bacterial Infection in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oral administration of a 2-aminopyrimidine robenidine analogue (NCL195) significantly reduces Staphylococcus aureus infection and reduces Escherichia coli infection in combination with sub-inhibitory colistin concentrations in a bioluminescent mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Synthesis, antibacterial activity, and 3D-QASR studies of matrine-indole derivatives as potential antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of Antibacterial Agent 195 (NCL195) in a Mouse Sepsis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sepsis remains a formidable challenge in clinical medicine, characterized by a dysregulated host response to infection that can lead to life-threatening organ dysfunction. The rise of multidrug-resistant (MDR) pathogens necessitates the development of novel antimicrobial agents. Antibacterial agent 195, also known as NCL195, is a promising new compound with potent bactericidal activity. These application notes provide a comprehensive overview and detailed protocols for evaluating the efficacy of NCL195 in a clinically relevant mouse model of bacterial sepsis.
NCL195 is a robenidine analogue that has demonstrated significant efficacy against Gram-positive bacteria, such as Staphylococcus aureus, by disrupting the bacterial cell membrane potential.[1][2][3] Furthermore, when used in combination with outer membrane permeabilizers like colistin, its activity can be extended to include Gram-negative bacteria, including Escherichia coli.[4][5][6] This document outlines the essential methodologies for inducing peritonitis-sepsis in mice, administering NCL195, and assessing its therapeutic effects through survival analysis, bacterial load quantification, and monitoring of the infection progression using in vivo bioluminescence imaging.
Data Presentation
Table 1: In Vivo Efficacy of NCL195 against S. aureus in a Peritonitis-Sepsis Model
| Treatment Group | Dosage and Administration | Median Survival Time | Outcome | Reference |
| NCL195 | 50 mg/kg, four oral doses, 4h apart | Significantly increased | Reduced S. aureus infection loads (P < 0.01) and longer survival times (P < 0.001) | [4][5] |
| Vehicle Control | Vehicle only, oral administration | - | Rapid succumbence to infection | [4][5] |
| Moxifloxacin (Control) | 6 mg/kg, oral administration | Significantly increased | Reduced bacterial load and increased survival | [5] |
Table 2: In Vivo Efficacy of NCL195 in Combination with Colistin against E. coli in a Peritonitis-Sepsis Model
| Treatment Group | Dosage and Administration | Outcome | Reference |
| NCL195 + Colistin | NCL195: 50 mg/kg, four oral doses, 4h apart; Colistin: 0.125, 0.25, or 0.5 mg/kg, four IP doses, 4h apart | Dose-dependent significant reduction in colistin-susceptible E. coli loads (P < 0.01) | [4][5] |
| NCL195 + Colistin | NCL195: 50 mg/kg, four oral doses, 4h apart; Colistin: 1 or 2 mg/kg, four IP doses, 4h apart | Significant reduction in colistin-resistant E. coli populations (P < 0.05) and increased median survival time (P < 0.01) | [4][5] |
| Colistin Alone | 0.125, 0.25, 0.5, 1, or 2 mg/kg, four IP doses, 4h apart | Less effective at clearing bacteria compared to the combination therapy | [4][5] |
| NCL195 Alone | 50 mg/kg, four oral doses, 4h apart | No activity against E. coli | [5] |
Experimental Protocols
Protocol 1: Peritonitis-Induced Sepsis Model in Mice
This protocol describes the induction of sepsis via intraperitoneal (IP) injection of a bacterial suspension. This method is highly relevant for mimicking abdominal sepsis.
Materials:
-
Bioluminescent bacterial strains (e.g., S. aureus Xen29 or E. coli Xen14)
-
Tryptic Soy Broth (TSB) or Luria-Bertani (LB) broth
-
Phosphate-buffered saline (PBS), sterile
-
Porcine stomach mucin type III (for Gram-negative infections)
-
CD-1 or other appropriate mouse strain (female, 6-8 weeks old)
-
Syringes and needles (27-30 gauge)
Procedure:
-
Bacterial Culture Preparation:
-
Inoculate the bioluminescent bacterial strain into 10 mL of appropriate broth.
-
Incubate overnight at 37°C with shaking.
-
The following day, subculture the bacteria in fresh broth and grow to mid-logarithmic phase.
-
Harvest bacteria by centrifugation, wash twice with sterile PBS, and resuspend in PBS to the desired concentration (e.g., approximately 5 x 10⁸ CFU/mL).[5] The final inoculum concentration should be confirmed by serial dilution and plating.
-
-
Induction of Peritonitis:
-
For S. aureus infection, each mouse is challenged intraperitoneally with approximately 3 x 10⁷ CFU in 200 µL of PBS.
-
For E. coli infection, resuspend the bacterial pellet in PBS containing 3% porcine stomach mucin type III to enhance virulence.[5] Challenge each mouse intraperitoneally with approximately 1 x 10⁸ CFU in 200 µL.
-
The time of injection is considered time zero (T=0) for the experiment.
-
Protocol 2: Administration of NCL195
Materials:
-
NCL195
-
Vehicle (e.g., 20% (v/v) DMSO in PEG400)
-
Oral gavage needles
Procedure:
-
Preparation of NCL195 Formulation:
-
Prepare a stock solution of NCL195 in the vehicle at the desired concentration (e.g., 50 mg/mL). Ensure complete dissolution.
-
-
Administration:
-
For the treatment of S. aureus or E. coli sepsis, administer 50 mg/kg of NCL195 orally via gavage.[4][5]
-
The first dose is administered immediately after bacterial challenge (T=0).
-
Subsequent doses are given at 4, 8, and 12 hours post-infection.[4][5]
-
For combination therapy with colistin, administer colistin via intraperitoneal injection at the specified dosages and time points.[4][5]
-
Protocol 3: Assessment of Efficacy
A. Survival Monitoring:
-
Monitor the health of the animals at regular intervals (e.g., every 4-6 hours) for up to 72 hours or as determined by the experimental design.
-
Record signs of sepsis (e.g., lethargy, ruffled fur, hypothermia).
-
Humanely euthanize moribund animals.
-
Plot survival curves and analyze using the Log-rank (Mantel-Cox) test.
B. In Vivo Bioluminescence Imaging:
-
At specified time points (e.g., 0, 4, 8, 12, and 24 hours post-infection), anesthetize mice using isoflurane.
-
Place mice in an in vivo imaging system (e.g., IVIS Lumina).
-
Acquire images and quantify the total photon flux (photons/second) from a defined region of interest (e.g., the entire abdomen).[7]
-
Analyze the data to determine the change in bacterial burden over time.
C. Determination of Bacterial Load in Organs:
-
At the end of the experiment or at specific time points, humanely euthanize the mice.
-
Aseptically harvest organs such as the spleen and liver.[8][9]
-
Weigh the tissues and homogenize in sterile PBS.
-
Perform serial dilutions of the tissue homogenates and plate on appropriate agar plates (e.g., Tryptic Soy Agar).
-
Incubate the plates overnight at 37°C.
-
Count the colonies to determine the number of colony-forming units (CFU) per gram of tissue.[8][9]
D. Cytokine Analysis:
-
Collect blood samples via cardiac puncture at the time of euthanasia.
-
Separate plasma by centrifugation.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using commercially available ELISA kits according to the manufacturer's instructions.[10][11][12]
Visualizations
Caption: Workflow for evaluating NCL195 in a mouse sepsis model.
Caption: Mechanism of NCL195 against Gram-positive and Gram-negative bacteria.
References
- 1. Evaluation of robenidine analog NCL195 as a novel broad-spectrum antibacterial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. Evaluation of robenidine analog NCL195 as a novel broad-spectrum antibacterial agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oral administration of a 2-aminopyrimidine robenidine analogue (NCL195) significantly reduces Staphylococcus aureus infection and reduces Escherichia coli infection in combination with sub-inhibitory colistin concentrations in a bioluminescent mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. journals.plos.org [journals.plos.org]
- 8. Measuring Bacterial Load and Immune Responses in Mice Infected with Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring bacterial load and immune responses in mice infected with Listeria monocytogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biocompare.com [biocompare.com]
- 12. h-h-c.com [h-h-c.com]
"application of Antibacterial agent 195 in biofilm studies"
Disclaimer: The specified "Antibacterial agent 195" is not a recognized designation in publicly available scientific literature. Therefore, this document utilizes Ciprofloxacin, a well-researched fluoroquinolone antibiotic with extensive data on biofilm interactions, as a representative agent to illustrate the required application notes and protocols.
Application of Ciprofloxacin in Biofilm Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic that functions by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, repair, and recombination.[1][2] While highly effective against planktonic (free-floating) bacteria, its efficacy against bacteria within biofilms is more complex and concentration-dependent. Biofilms, structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), exhibit significantly increased tolerance to conventional antibiotic treatments.[3] Understanding the interaction of agents like ciprofloxacin with these communities is critical for developing effective therapies for persistent and chronic infections.
The effect of ciprofloxacin on biofilms can be multifaceted. At high concentrations (supra-MIC), it can lead to a reduction in viable cells and disrupt the biofilm matrix.[4] However, at sub-inhibitory concentrations, ciprofloxacin has been observed to have paradoxical effects. In Pseudomonas aeruginosa, sub-MIC levels can inhibit motility and the production of virulence factors by interfering with the quorum sensing (QS) system, thereby reducing biofilm formation.[5][6] Conversely, in Staphylococcus aureus, sub-inhibitory concentrations of ciprofloxacin have been shown to significantly enhance biofilm formation by interacting with the accessory gene regulator (Agr) quorum sensing system.[1][7][8]
These findings underscore the importance of studying concentration-dependent effects and the underlying molecular mechanisms when evaluating antibacterial agents in the context of biofilms.
Data Presentation: Efficacy of Ciprofloxacin
The following tables summarize the effective concentrations of Ciprofloxacin against various bacterial strains in both planktonic and biofilm states.
Table 1: Ciprofloxacin Concentrations against Pseudomonas aeruginosa
| Strain | Planktonic MIC (µg/mL) | Planktonic MBC (µg/mL) | Biofilm MBIC (µg/mL) | Biofilm MBEC (µg/mL) | Reference |
| PAO1 | 0.125 | 0.25 | - | 16 (1-day biofilm) | [9] |
| PAO579 | 0.125 | 0.5 | - | 16 (1-day biofilm) | [9] |
| PDO300 (mucoid) | 0.25 | 2 | - | 32 (1-day biofilm) | [9] |
| ATCC 19660 | 1 | - | - | - | [10] |
| Clinical Isolates | - | - | - | 512 | [11] |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; MBIC: Minimum Biofilm Inhibitory Concentration; MBEC: Minimum Biofilm Eradication Concentration.
Table 2: Ciprofloxacin Concentrations against Staphylococcus aureus
| Strain | Planktonic MIC (µg/mL) | Effect at Sub-MIC | Reference |
| Newman (MSSA) | 0.25 | 12.46-fold increase in biofilm at 0.0625 µg/mL | [1][7] |
| N315 (MRSA) | 1 | 15.19-fold increase in biofilm at 0.25 µg/mL | [1][7] |
| Clinical Isolates | 0.25 - 0.5 | Biofilm enhancement observed | [7] |
MSSA: Methicillin-Sensitive Staphylococcus aureus; MRSA: Methicillin-Resistant Staphylococcus aureus.
Visualizations: Mechanisms and Workflows
Signaling Pathways
Caption: Ciprofloxacin's dual role in modulating bacterial quorum sensing pathways.
Experimental Workflow
Caption: Workflow for Minimum Biofilm Inhibitory Concentration (MBIC) assay.
Mechanism of Action
Caption: Ciprofloxacin's primary mechanism of action on bacterial DNA replication.
Experimental Protocols
Protocol for Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of ciprofloxacin that prevents visible growth of a bacterium.
Materials:
-
Ciprofloxacin stock solution
-
Mueller-Hinton (MH) Broth
-
Sterile 96-well microtiter plates
-
Bacterial culture (logarithmic growth phase)
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Prepare Bacterial Inoculum: Dilute an overnight bacterial culture in fresh MH broth to achieve a final concentration of approximately 1.5 x 10⁶ CFU/mL.[7]
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of ciprofloxacin in MH broth. Concentrations may range from 128 µg/mL to 0.0625 µg/mL or lower.[7]
-
Controls: Include a positive control well (bacteria in broth, no ciprofloxacin) and a negative control well (broth only).
-
Inoculation: Add the prepared bacterial inoculum to each well (except the negative control) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. The final volume in each well should be uniform (e.g., 200 µL).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Interpretation: The MIC is the lowest concentration of ciprofloxacin in which no visible bacterial growth (turbidity) is observed.
Protocol for Biofilm Formation and Inhibition Assay (Crystal Violet Method)
This protocol quantifies the effect of ciprofloxacin on the formation of biofilm.
Materials:
-
Tryptic Soy Broth with 0.5% Glucose (TSBG)
-
Ciprofloxacin solutions (at sub-MIC concentrations)
-
Sterile 96-well flat-bottom polystyrene plates
-
Bacterial culture
-
Phosphate-Buffered Saline (PBS)
-
0.1% Crystal Violet solution
-
30% Acetic Acid or 95% Ethanol
-
Microplate reader
Procedure:
-
Prepare Inoculum: Dilute an overnight bacterial culture in TSBG to a concentration of 1 x 10⁶ CFU/mL.[7]
-
Inoculation: Add the bacterial suspension to the wells of a 96-well plate. Add equal volumes of the desired sub-MIC concentrations of ciprofloxacin. Include a no-drug control.
-
Incubation: Incubate the plate statically at 37°C for 24 hours to allow biofilm formation.
-
Washing: Gently discard the medium containing planktonic cells. Wash the wells three times with sterile PBS to remove any remaining non-adherent bacteria.
-
Fixation (Optional but recommended): Fix the biofilms by adding methanol or by air-drying for 1 hour.
-
Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Discard the crystal violet solution and wash the wells thoroughly with distilled water until the water runs clear.
-
Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound dye. Incubate for 10-15 minutes.
-
Quantification: Transfer the solubilized solution to a new flat-bottom plate and measure the absorbance at a wavelength between 570-620 nm using a microplate reader. The absorbance value is proportional to the biofilm biomass.[12]
Protocol for Minimum Biofilm Eradication Concentration (MBEC) Assay
This protocol determines the lowest concentration of ciprofloxacin required to kill the bacteria within a pre-formed, mature biofilm.[3]
Materials:
-
MBEC assay device (e.g., Calgary Biofilm Device) or standard 96-well plate and lid.
-
Bacterial culture
-
Growth medium (e.g., LB or TSB)
-
Challenge plate (96-well plate with serial dilutions of ciprofloxacin)
-
Recovery plate (96-well plate with fresh growth medium)
-
Sonicator bath
Procedure:
-
Biofilm Formation: Inoculate the wells of the MBEC device or a standard 96-well plate with ~1x10⁷ CFU/mL of bacteria. Place the peg lid onto the plate. Incubate for 24 hours at 37°C with shaking (e.g., 150 rpm) to allow mature biofilms to form on the pegs.[13]
-
Washing: Transfer the peg lid to a new 96-well plate containing PBS and rinse gently to remove planktonic cells.
-
Challenge: Prepare a "challenge" 96-well plate containing two-fold serial dilutions of ciprofloxacin at the desired concentrations (typically much higher than the MIC). Transfer the peg lid with the mature biofilms into this challenge plate.
-
Incubation: Incubate the challenge plate for 24 hours at 37°C.
-
Recovery: After the challenge, rinse the peg lid again in PBS. Place the peg lid into a "recovery" plate where each well contains fresh, sterile growth medium.
-
Disruption of Biofilm: Place the recovery plate with the peg lid in a sonicator bath for 5-10 minutes to dislodge the surviving biofilm bacteria from the pegs into the fresh medium.
-
Regrowth Incubation: Remove the peg lid and incubate the recovery plate for another 24 hours at 37°C.
-
Interpretation: The MBEC is the lowest concentration of ciprofloxacin from the challenge plate that resulted in no visible growth (no turbidity) in the corresponding well of the recovery plate.[14] This indicates the concentration at which bacteria in the biofilm were non-viable.
References
- 1. Frontiers | Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism [frontiersin.org]
- 2. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ifyber.com [ifyber.com]
- 4. frontiersin.org [frontiersin.org]
- 5. Subinhibitory concentration of ciprofloxacin targets quorum sensing system of Pseudomonas aeruginosa causing inhibition of biofilm formation & reduction of virulence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Subinhibitory concentration of ciprofloxacin targets quorum sensing system of Pseudomonas aeruginosa causing inhibition of biofilm formation & reduction of virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. 2.5.7. Combination of the Extract with Ciprofloxacin [bio-protocol.org]
- 13. Preclinical Evaluation of Nitroxide-Functionalised Ciprofloxacin as a Novel Antibiofilm Drug Hybrid for Urinary Tract Infections [mdpi.com]
- 14. Sub-Inhibitory Concentrations of Ciprofloxacin Alone and Combinations with Plant-Derived Compounds against P. aeruginosa Biofilms and Their Effects on the Metabolomic Profile of P. aeruginosa Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dosage and Administration of NCL195 in Animal Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: NCL195 is a 2-aminopyrimidine robenidine analogue that has demonstrated potent bactericidal activity against various Gram-positive bacteria (GPB), including multidrug-resistant strains of Staphylococcus aureus and Streptococcus pneumoniae[1][2][3]. Its mechanism of action involves the disruption of the bacterial cell membrane potential[2][3][4]. While NCL195 alone shows limited activity against Gram-negative bacteria (GNB), its efficacy is significantly enhanced when co-administered with outer membrane permeabilizers like colistin or polymyxin B[5][6]. This document provides a comprehensive summary of the dosage and administration of NCL195 in various murine models based on published preclinical studies.
Data Presentation: Quantitative Summary
The following tables summarize the dosages, administration routes, and formulations of NCL195 used in key animal studies.
Table 1: Dosage and Administration of NCL195 in Murine Pharmacokinetic (PK) Studies
| Parameter | Intravenous (IV) Administration | Intraperitoneal (IP) Administration |
|---|---|---|
| Animal Model | Male CD1 or Swiss Mice (5-9 weeks old)[7][8] | Male CD1 or Swiss Mice (5-9 weeks old)[7][8] |
| Dosage | 5 mg/kg (bolus injection)[2][7] | 43 mg/kg[2][4][5][7] |
| Vehicle | 20% (v/v) DMSO in PEG400[2][7] | 20% (v/v) DMSO in PEG400[2][4][5][7] |
| Dose Volume | 1 mL/kg[7][8] | Not specified |
| Blood Sampling | Up to 480 minutes post-dose[2][7] | Up to 24 hours post-dose[2][7] |
| Key Finding | Exhibited high plasma concentration and low clearance rates[2][3] | Rapidly absorbed with plasma concentrations >3 µg/ml for the initial 7.5 hours[7] |
Table 2: Dosage and Administration of NCL195 in Murine Efficacy Studies
| Parameter | S. aureus Sepsis Model | E. coli Sepsis Model (Combination Therapy) |
|---|---|---|
| Animal Model | Male CD1 Mice (5-6 weeks old)[9] | Male CD1 Mice (5-6 weeks old)[9] |
| Administration Route | Oral (p.o.)[1][10] | NCL195: Oral (p.o.); Colistin: Intraperitoneal (i.p.)[1][9][10] |
| NCL195 Dosage | 50 mg/kg[1][10] | 50 mg/kg[1][10] |
| NCL195 Dosing Regimen | Four doses administered at 4-hour intervals[1][10][11] | Four doses administered at 4-hour intervals[1][10] |
| Co-administered Drug | N/A | Colistin |
| Colistin Dosage | N/A | Graded doses: 0.125, 0.25, 0.5, 1, 2, or 8 mg/kg[1][9] |
| Key Finding | Significantly reduced S. aureus loads and prolonged survival[1][10] | Dose-dependent reduction in E. coli loads (colistin-susceptible and resistant)[1][10] |
Table 3: Dosage and Administration of NCL195 in Murine Safety & Histopathology Studies
| Parameter | Monotherapy Safety Study | Combination Therapy Safety Study |
|---|---|---|
| Animal Model | Male CD1 Mice[1][9] | Male CD1 Mice[1][9] |
| Administration Route | Oral (p.o.) or Intraperitoneal (i.p.) | NCL195: Oral (p.o.); Colistin: Intraperitoneal (i.p.) |
| Oral Dosage Tested | 10 mg/kg and 50 mg/kg (four doses, 4h apart)[1] | 50 mg/kg (four doses, 4h apart)[1] |
| IP Dosage Tested | 10 mg/kg and 50 mg/kg (two doses, 4h apart)[5] | N/A |
| Co-administered Drug | N/A | Colistin (four i.p. doses, 4h apart) at 0.125, 0.25, 0.5, 1, 2, or 4 mg/kg[1] |
| Key Finding | No observable histopathological changes in major organs at doses up to 50 mg/kg[1][5][12] | No observed histopathological changes compared to vehicle or single-agent controls[1] |
Visualizations: Pathways and Workflows
Caption: Mechanism of NCL195 against Gram-Negative Bacteria.[4][5][6]
Caption: Experimental Workflow for Murine Sepsis Model Efficacy Study.
Experimental Protocols
Protocol 1: Preparation of NCL195 Formulation for In Vivo Studies
This protocol describes the preparation of NCL195 for oral or parenteral administration based on methods used in published studies[1][2][7].
Materials:
-
NCL195, analytical grade solid
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 400 (PEG400), sterile
-
Sterile, conical tubes (15 mL or 50 mL)
-
Vortex mixer
Procedure:
-
Determine the total volume of formulation required based on the number of animals and the dose volume (e.g., 10 mL/kg for oral dosing in a 30g mouse requires 0.3 mL per mouse).
-
To create a 20% (v/v) DMSO in PEG400 vehicle, combine 1 part sterile DMSO with 4 parts sterile PEG400. For example, to make 10 mL of vehicle, mix 2 mL DMSO with 8 mL PEG400.
-
Weigh the required amount of solid NCL195 to achieve the target concentration. For a 50 mg/kg dose at a 10 mL/kg dose volume, a 5 mg/mL solution is needed[1].
-
To prepare the final formulation, first dissolve the solid NCL195 in the DMSO portion of the vehicle (e.g., for a 10 mL final volume, dissolve NCL195 in 2 mL of DMSO)[2][7].
-
Once fully dissolved, add the PEG400 portion to the DMSO-drug mixture to reach the final volume[2][7].
-
Vortex thoroughly until a clear, homogenous yellow solution is achieved.
-
The formulation should be prepared fresh and administered to animals within 30 minutes to 2.5 hours of preparation[2][7][8].
Protocol 2: Pharmacokinetic Profiling in Mice (IV & IP)
This protocol is adapted from studies determining the pharmacokinetic parameters of NCL195 following systemic administration[7][8].
Animals:
Procedure:
-
Formulation: Prepare NCL195 in 20% (v/v) DMSO in PEG400 as described in Protocol 1.
-
Administration:
-
Blood Collection:
-
Plasma Processing: Collect blood into anticoagulant-treated tubes (e.g., EDTA). Centrifuge to separate plasma.
-
Analysis: Store plasma at -80°C until analysis. Quantify NCL195 concentration in plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine PK parameters such as Cmax, Tmax, AUC, and half-life.
Protocol 3: Efficacy Evaluation in a Murine Peritonitis-Sepsis Model (S. aureus)
This protocol details an efficacy study using oral NCL195 against a bioluminescent S. aureus strain in a mouse model[1].
Animals & Materials:
-
Male CD1 mice, 5-6 weeks old, 25-30 g[9].
-
Bioluminescent S. aureus (e.g., SaXen29)[1].
-
NCL195 formulation (50 mg/kg dose) and vehicle control (20% DMSO in PEG400)[1].
-
3% porcine stomach mucin type III in saline[1].
-
In vivo imaging system (IVIS).
Procedure:
-
Infection: Challenge mice intraperitoneally with approximately 3 × 10⁷ CFU of S. aureus suspended in 200 µL saline containing 3% porcine mucin[1].
-
Baseline Imaging: Immediately after challenge, perform baseline bioluminescence imaging (ventral and dorsal) to confirm infection[1].
-
Treatment: Group mice (n=6 per group) and begin treatment immediately post-infection (T=0)[1].
-
Treatment Group: Administer 50 mg/kg NCL195 orally.
-
Control Group: Administer an equivalent volume of vehicle orally.
-
-
Dosing Regimen: Repeat the oral administration at 4, 8, and 12 hours post-infection for a total of four doses[1][10].
-
Monitoring:
-
Record survival and clinical signs of distress daily.
-
Perform follow-up bioluminescence imaging at specified time points to quantify changes in bacterial load between groups.
-
-
Endpoint: The study can be concluded based on survival data over a set period (e.g., 72 hours) or when control animals reach a humane endpoint. Histopathological analysis of major organs can be performed at necropsy[1].
References
- 1. journals.asm.org [journals.asm.org]
- 2. Evaluation of robenidine analog NCL195 as a novel broad-spectrum antibacterial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | In vitro Activity of Robenidine Analog NCL195 in Combination With Outer Membrane Permeabilizers Against Gram-Negative Bacterial Pathogens and Impact on Systemic Gram-Positive Bacterial Infection in Mice [frontiersin.org]
- 5. In vitro Activity of Robenidine Analog NCL195 in Combination With Outer Membrane Permeabilizers Against Gram-Negative Bacterial Pathogens and Impact on Systemic Gram-Positive Bacterial Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.plos.org [journals.plos.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. journals.asm.org [journals.asm.org]
- 10. Oral administration of a 2-aminopyrimidine robenidine analogue (NCL195) significantly reduces Staphylococcus aureus infection and reduces Escherichia coli infection in combination with sub-inhibitory colistin concentrations in a bioluminescent mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In vitro Activity of Robenidine Analog NCL195 in Combination With Outer Membrane Permeabilizers Against Gram-Negative Bacterial Pathogens and Impact on Systemic Gram-Positive Bacterial Infection in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Synergy of Antibacterial Agent 195 with Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of antibiotic resistance necessitates the development of novel therapeutic strategies. Combining antibacterial agents can be a powerful approach to overcome resistance, broaden the antimicrobial spectrum, and achieve synergistic effects. Synergy occurs when the combined effect of two or more antibiotics is greater than the sum of their individual effects.[1] This document provides detailed protocols for assessing the in vitro synergy of a novel antibacterial agent, designated "Antibacterial agent 195," with other commercially available antibiotics. The primary methods covered are the Checkerboard Assay, Time-Kill Assay, and the Epsilometer test (E-test).
Checkerboard Assay
The checkerboard method is a widely used in vitro technique to assess the interaction between two antimicrobial agents.[1][2] It involves a two-dimensional dilution of the compounds in a microtiter plate to determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination.
Experimental Protocol
-
Preparation of Antibiotic Stock Solutions: Prepare stock solutions of this compound and the secondary antibiotic in an appropriate solvent. The concentration should be at least 100 times the expected MIC.
-
Inoculum Preparation: From a fresh overnight culture of the test organism on an appropriate agar plate, suspend a few colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[2] Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[1][2]
-
Plate Setup:
-
Use a 96-well microtiter plate.
-
Dispense 50 µL of Mueller-Hinton Broth (MHB) into each well.[2]
-
Along the x-axis (e.g., columns 1-10), create serial twofold dilutions of this compound.[3]
-
Along the y-axis (e.g., rows A-G), create serial twofold dilutions of the secondary antibiotic.[3]
-
This creates a "checkerboard" of wells with various concentrations of both agents.
-
Include a row with serial dilutions of this compound alone (to determine its MIC) and a column with serial dilutions of the secondary antibiotic alone (to determine its MIC).[3]
-
Include a growth control well (no antibiotics) and a sterility control well (no bacteria).
-
-
Inoculation: Inoculate each well (except the sterility control) with 100 µL of the prepared bacterial suspension.[2]
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.[2]
-
Reading Results: Determine the MIC for each antibiotic alone and for each combination by identifying the lowest concentration that completely inhibits visible growth.
Data Presentation and Analysis
The interaction is quantified by calculating the Fractional Inhibitory Concentration Index (FICI). The FICI is calculated for each well that shows no growth.
Formula for FICI Calculation: [4]
FICI = FIC of Agent A + FIC of Agent B
Where:
-
FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone)
-
FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)
The lowest FICI value is reported.
Table 1: Interpretation of FICI Values [3][5][6]
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to ≤ 1.0 | Additive/Indifference |
| > 1.0 to < 4.0 | Indifference |
| ≥ 4.0 | Antagonism |
Table 2: Example of Checkerboard Assay Results
| Combination | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Interpretation |
| Agent 195 | 16 | 4 | 0.5 | Synergy |
| Antibiotic X | 8 | 2 | ||
| Agent 195 | 16 | 8 | 1.0 | Additive |
| Antibiotic Y | 4 | 2 | ||
| Agent 195 | 16 | 32 | 4.0 | Antagonism |
| Antibiotic Z | 2 | 4 |
Experimental Workflow
Caption: Workflow for the Checkerboard Synergy Assay.
Time-Kill Assay
Time-kill assays provide dynamic information about the bactericidal or bacteriostatic activity of antimicrobial agents over time.[7] This method is considered the gold standard for assessing synergy.[8]
Experimental Protocol
-
Preparation: Prepare antibiotic solutions at desired concentrations (e.g., 0.25x, 0.5x, 1x, and 2x MIC) in a suitable broth (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a bacterial inoculum as described for the checkerboard assay, adjusting the final concentration to approximately 5 x 10⁵ CFU/mL in the test flasks or tubes.[9]
-
Experimental Setup:
-
Set up flasks/tubes for each antibiotic alone, the combination of antibiotics, and a growth control (no antibiotic).
-
The total volume should be sufficient for sampling at multiple time points (e.g., 10-20 mL).[1]
-
-
Incubation and Sampling:
-
Incubate all tubes at 37°C, typically with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.[1]
-
-
Viable Cell Counting:
-
Perform serial dilutions of the collected samples in sterile saline or phosphate-buffered saline.
-
Plate the dilutions onto appropriate agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies (CFU/mL) on the plates.
-
Data Presentation and Analysis
The results are presented as a plot of log₁₀ CFU/mL versus time.
Interpretation of Time-Kill Assay Results: [9][10]
-
Synergy: ≥ 2 log₁₀ decrease in CFU/mL between the combination and its most active single agent at 24 hours.
-
Indifference: < 2 log₁₀ change (increase or decrease) in CFU/mL between the combination and the most active single agent.
-
Antagonism: ≥ 2 log₁₀ increase in CFU/mL between the combination and the most active single agent.
Table 3: Example of Time-Kill Assay Data (at 24 hours)
| Treatment | Initial Inoculum (log₁₀ CFU/mL) | 24h Count (log₁₀ CFU/mL) | Change from Most Active Agent (log₁₀) | Interpretation |
| Growth Control | 5.7 | 8.9 | - | - |
| Agent 195 (1x MIC) | 5.7 | 4.5 | - | - |
| Antibiotic X (1x MIC) | 5.7 | 5.0 | - | - |
| Agent 195 + Antibiotic X | 5.7 | 2.3 | -2.2 | Synergy |
Experimental Workflow
Caption: Workflow for the Time-Kill Synergy Assay.
Epsilometer Test (E-test)
The E-test is a gradient diffusion method that can be adapted for synergy testing. It is generally less labor-intensive than the checkerboard or time-kill assays.[11]
Experimental Protocol
There are two common methods for E-test synergy testing:
Method 1: Strip Intersection [1]
-
Inoculation: Prepare a bacterial lawn on a Mueller-Hinton agar plate by swabbing a bacterial suspension adjusted to a 0.5 McFarland standard.
-
Strip Placement: Place two E-test strips, one for each antibiotic, on the agar surface. The strips should be placed at a 90-degree angle to each other, intersecting at their respective MIC values (previously determined).[11]
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
Reading Results: Read the MIC value for each drug at the point where the ellipse of inhibition intersects the strip. The MIC of the combination is read at the intersection of the two inhibition zones.
Method 2: Strip Overlay [1]
-
Inoculation: Prepare a bacterial lawn as described above.
-
First Strip: Place the E-test strip for the first antibiotic on the agar and incubate for 1 hour at room temperature.[9]
-
Remove and Replace: Remove the first strip and place the E-test strip for the second antibiotic directly over the imprint of the first strip.[9]
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
Reading Results: Read the MIC of the second drug in the presence of the first.
Data Presentation and Analysis
The FICI is calculated using the same formula as for the checkerboard assay.
Table 4: Example of E-test Synergy Results (Strip Intersection Method)
| Antibiotic | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Interpretation |
| Agent 195 | 12 | 3 | 0.5 | Synergy |
| Antibiotic X | 4 | 1 |
Experimental Workflow
Caption: Workflow for E-test Synergy Assessment.
Conclusion
The selection of a synergy testing method depends on the specific research question and available resources. The checkerboard assay provides a good initial screening of multiple concentration combinations.[12] The time-kill assay offers more detailed information on the dynamics of bacterial killing.[13] The E-test is a simpler, less labor-intensive alternative for routine testing.[14] It is recommended to confirm synergy observed with a screening method like the checkerboard or E-test using the time-kill assay. By following these detailed protocols, researchers can robustly assess the synergistic potential of this compound in combination with other antibiotics, providing valuable data for the development of new therapeutic strategies against bacterial infections.
References
- 1. When Does 2 Plus 2 Equal 5? A Review of Antimicrobial Synergy Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 3. emerypharma.com [emerypharma.com]
- 4. researchgate.net [researchgate.net]
- 5. journals.plos.org [journals.plos.org]
- 6. 4.6.1. Fractional Inhibitory Concentration Index (FICI) [bio-protocol.org]
- 7. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. journals.asm.org [journals.asm.org]
- 10. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 13. Time kill assays for Streptococcus agalactiae and synergy testing [protocols.io]
- 14. Synergy Tests by E Test and Checkerboard Methods of Antimicrobial Combinations against Brucella melitensis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Long-Term Stability of Antibacterial Agent 195 in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibacterial agent 195, a member of the β-lactam class of antibiotics, is widely utilized for its broad spectrum of activity against various bacterial strains. Its efficacy is intrinsically linked to the integrity of its β-lactam ring, which is susceptible to hydrolysis, leading to a loss of antibacterial activity. The stability of this compound in solution is a critical parameter that influences its storage, formulation, and clinical administration. Factors such as pH, temperature, concentration, and the type of solvent can significantly impact its degradation kinetics.[1][2][3] This document provides a comprehensive overview of the long-term stability of this compound in solution, including detailed experimental protocols for stability assessment and a summary of stability data under various conditions.
Data Presentation: Stability of this compound in Solution
The stability of this compound is highly dependent on the storage conditions. The following tables summarize the quantitative data on its stability in various solutions and temperatures.
Table 1: Stability of this compound in Sodium Chloride Injection (0.9%) at 5°C and 25°C [4][5]
| Concentration ( g/100 mL) | Percent Potency Remaining at 5°C after 72 hours | Percent Potency Remaining at 25°C after 24 hours |
| 0.5 | >95% | 94% |
| 1.0 | >95% | Stable |
| 1.5 | >95% | Not specified |
| 2.0 | >95% | Stable |
| 3.0 | >95% | Not specified |
| 4.0 | >95% | 85% |
Table 2: Stability of this compound in 5% Dextrose Injection at 5°C and 25°C [4][5]
| Concentration ( g/100 mL) | Stability at 5°C | Stability at 25°C |
| 0.5 - 4.0 | Stable for only 4 hours | Stable for less than 4 hours |
Table 3: Stability of this compound Stock Solutions [6]
| Concentration | Storage Temperature | Duration | Stability |
| 50 mg/mL | 2-8°C | Up to 3 weeks | Stable |
| 50 mg/mL | -20°C | 4-6 months | Stable |
| In culture media | 37°C | Up to 3 days | Stable |
Experimental Protocols
Protocol 1: Preparation of this compound Solutions for Stability Testing
Objective: To prepare standardized solutions of this compound for subsequent stability analysis.
Materials:
-
This compound sodium salt powder
-
Sterile Water for Injection, USP
-
5% Dextrose Injection, USP
-
0.9% Sodium Chloride Injection, USP
-
Sterile volumetric flasks (100 mL)
-
Sterile pipettes
-
0.22 µm sterile syringe filters
Procedure:
-
Aseptically weigh the required amount of this compound sodium salt powder.
-
Reconstitute the powder with a small volume of Sterile Water for Injection and swirl to dissolve.
-
Transfer the concentrated solution to a 100 mL volumetric flask.
-
Bring the solution to the final desired volume with either 5% Dextrose Injection or 0.9% Sodium Chloride Injection to achieve the target concentrations (e.g., 0.5, 1, 1.5, 2, 3, and 4 g/100 mL).[4][5]
-
For stock solutions (e.g., 50 mg/mL), dissolve the powder in sterile water and filter sterilize using a 0.22 µm syringe filter.[6]
-
Immediately after preparation, take an aliquot for initial concentration determination (T=0).
-
Store the prepared solutions under the desired temperature conditions (e.g., 5°C and 25°C).
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Indicating Assay
Objective: To quantify the concentration of intact this compound over time and separate it from its degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Phosphate buffer (pH 5.0)
-
This compound reference standard
Chromatographic Conditions: [7]
-
Mobile Phase: A gradient of acetonitrile and phosphate buffer (pH 5.0). For example, an initial ratio of 15:85 (v/v) for 1 minute, changed to 30:70 (v/v) for the next 14 minutes, and then returned to 15:85 (v/v) to re-equilibrate the column.[7]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 225 nm
-
Injection Volume: 5 µL
-
Column Temperature: Ambient
Procedure:
-
Prepare a calibration curve using a series of known concentrations of the this compound reference standard.
-
At specified time intervals (e.g., 0, 4, 8, 12, 24, 48, 72 hours), withdraw an aliquot from the stored solutions.
-
Dilute the sample, if necessary, to fall within the range of the calibration curve.
-
Inject the sample onto the HPLC system.
-
Record the peak area of the intact this compound.
-
Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
The percentage of remaining this compound is calculated relative to the initial concentration at T=0.
Visualizations
Experimental Workflow for Stability Assessment
References
- 1. Stability Studies of Ampicillin Trihydrate in Suspensions and Acidic Aqueous Solutions | Acta Medica Marisiensis [actamedicamarisiensis.ro]
- 2. Kinetics and mechanism of degradation of ampicillin in solution. | Semantic Scholar [semanticscholar.org]
- 3. publications.ashp.org [publications.ashp.org]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. ICH guidance in practice: validated stability-indicating HPLC method for simultaneous determination of ampicillin and cloxacillin in combination drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"troubleshooting inconsistent results with Antibacterial agent 195"
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists using Antibacterial Agent 195. Our goal is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
A1: While the precise mechanism is proprietary, this compound is known to disrupt bacterial cell wall synthesis. This leads to loss of cellular integrity and ultimately cell death in susceptible bacterial strains.
Q2: What are the recommended storage conditions for this compound?
A2: For optimal stability and activity, store this compound at 2-8°C and protect it from light. Avoid repeated freeze-thaw cycles.
Q3: Can I use this compound in combination with other antibacterial agents?
A3: Synergy studies with other antibacterial agents have not been extensively performed. We recommend conducting your own checkerboard assays to determine if synergistic, additive, or antagonistic effects occur with other agents.
Q4: Is this compound effective against Gram-positive or Gram-negative bacteria?
A4: this compound has demonstrated broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria. However, efficacy can be strain-dependent.[1]
Troubleshooting Guide
Issue 1: High variability in Minimum Inhibitory Concentration (MIC) results.
Possible Causes and Solutions:
-
Inoculum Size: The number of bacteria used in the assay is a critical variable.[2] An inoculum size that is too high or too low can lead to inconsistent MIC values.
-
Recommendation: Standardize your inoculum to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[3]
-
-
Media Composition: The type and pH of the culture medium can significantly impact the activity of the antibacterial agent.[4][5]
-
Recommendation: Use Mueller-Hinton Broth (MHB) or Agar (MHA) as recommended by the Clinical and Laboratory Standards Institute (CLSI) for susceptibility testing.[3] Ensure the pH of the media is within the recommended range.
-
-
Incubation Conditions: Time and temperature of incubation are crucial for reproducible results.[5][6]
-
Recommendation: Incubate plates at 35 ± 2°C for 16-20 hours for most bacteria.[3] Ensure consistent temperature and humidity in your incubator.
-
Issue 2: No zone of inhibition in a disk diffusion assay.
Possible Causes and Solutions:
-
Agent Concentration: The concentration of this compound on the disk may be too low.
-
Recommendation: Verify the concentration of the agent used to impregnate the disks. Prepare fresh disks if necessary.
-
-
Bacterial Resistance: The bacterial strain you are testing may be resistant to this compound.[1]
-
Recommendation: Include a known susceptible control strain in your experiment to verify the activity of the agent.
-
-
Agar Depth: The depth of the agar in the petri dish can affect the diffusion of the agent.
-
Recommendation: Ensure a uniform agar depth of 4 mm as recommended for standardized testing.
-
Issue 3: Unexpectedly low or no activity in liquid culture.
Possible Causes and Solutions:
-
Agent Stability: this compound may be unstable in your specific culture medium or conditions.
-
Recommendation: Prepare fresh solutions of the agent for each experiment. Test the stability of the agent in your medium over the time course of your experiment.
-
-
Binding to Media Components: The agent may be binding to components in the culture medium, reducing its effective concentration.
-
Recommendation: Consider using a different, less complex medium if possible. You can also perform a control experiment to see if pre-incubating the agent in the medium reduces its activity.
-
-
Biofilm Formation: Bacteria may be forming biofilms, which can increase their resistance to antimicrobial agents.[7]
-
Recommendation: Use a method to quantify biofilm formation, such as crystal violet staining. If biofilms are present, you may need to use a higher concentration of the agent or a combination therapy.
-
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| Inoculum Density | 0.5 McFarland (1-2 x 10⁸ CFU/mL) | Critical for reproducibility of MIC and disk diffusion assays.[3] |
| Incubation Temperature | 35 ± 2°C | Deviations can affect bacterial growth rate and agent efficacy.[3] |
| Incubation Time | 16-20 hours | For standard MIC and disk diffusion assays.[3] |
| Agar Depth (Disk Diffusion) | 4 mm | Affects the diffusion of the agent through the agar. |
| pH of Media | 7.2 - 7.4 | For Mueller-Hinton Broth/Agar. |
Experimental Protocols
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[3]
Materials:
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial culture in log phase growth
-
0.5 McFarland standard
-
Sterile multichannel pipettes and tips
-
Incubator (35 ± 2°C)
Procedure:
-
Prepare Bacterial Inoculum:
-
Aseptically pick several colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard.
-
Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Prepare Serial Dilutions of this compound:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row and mix.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
-
Inoculate the Plate:
-
Add 10 µL of the prepared bacterial inoculum to each well, except for the sterility control well.
-
-
Controls:
-
Growth Control: A well containing MHB and the bacterial inoculum, but no antibacterial agent.
-
Sterility Control: A well containing only MHB.
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours.
-
-
Reading the Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[8] This can be determined by visual inspection or by using a plate reader.
-
Visualizations
Caption: A workflow for troubleshooting inconsistent experimental results.
Caption: Key factors influencing the efficacy of this compound.
Caption: A simplified hypothetical signaling pathway for this compound.
References
- 1. Antibiotic - Wikipedia [en.wikipedia.org]
- 2. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. Antimicrobial Activity and Resistance: Influencing Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. microbiologyclass.net [microbiologyclass.net]
"how to prevent off-target effects of Antibacterial agent 195"
Welcome to the technical support center for Antibacterial Agent 195 (A-195). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of A-195 and to help mitigate its known off-target effects. Our goal is to ensure you can achieve reliable and reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent, ATP-competitive kinase inhibitor. Its primary antibacterial activity stems from the targeted inhibition of Bacterial Kinase X (BKX), an essential enzyme in the cell wall synthesis pathway of a broad range of Gram-positive bacteria. Inhibition of BKX disrupts peptidoglycan formation, leading to cell lysis and bacterial death.
Q2: What is the known primary off-target of A-195?
A2: The primary off-target of A-195 is Human Kinase Y (HKY), a serine/threonine kinase involved in mammalian cell signaling pathways related to cell proliferation and survival. While A-195 exhibits significantly higher potency for its bacterial target, cross-reactivity with HKY can occur at higher concentrations, potentially leading to cytotoxicity in mammalian cell lines. Most kinase inhibitors have a degree of low selectivity, which can sometimes lead to side effects.[1]
Q3: How can I minimize off-target effects in my in vitro assays?
A3: To minimize off-target effects, it is crucial to work within the recommended therapeutic window. We recommend performing a thorough dose-response analysis to determine the optimal concentration that maximizes antibacterial efficacy while minimizing host cell toxicity. Additionally, consider using serum-free or low-serum media for your experiments, as serum proteins can sometimes influence compound activity and availability.
Q4: What are the recommended concentration ranges for A-195?
A4: The optimal concentration of A-195 is application-dependent. The table below provides a general guideline based on internal validation data. We strongly advise each user to determine the optimal concentration for their specific bacterial strain and cell line.
| Application | Target Organism/Cell Line | Recommended Concentration Range (µg/mL) | Notes |
| Antibacterial Efficacy | Gram-positive bacteria (e.g., S. aureus) | 0.02 - 2.0 | Perform a Minimum Inhibitory Concentration (MIC) assay to determine the precise value for your strain. |
| Mammalian Cell Cytotoxicity | Various human cell lines (e.g., HEK293, HeLa) | > 20 | The concentration at which 50% of cells are non-viable (CC50) is typically above 20 µg/mL. |
| In Vitro Kinase Assays | Recombinant BKX (bacterial target) | 0.005 - 0.5 | IC50 values are typically in the low nanomolar range. |
| In Vitro Kinase Assays | Recombinant HKY (human off-target) | 5 - 50 | IC50 values are in the micromolar range, demonstrating selectivity. |
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with A-195.
Issue 1: High or Unexpected Cytotoxicity in Mammalian Cell Lines
Possible Cause: You may be observing off-target inhibition of Human Kinase Y (HKY) due to using A-195 at a concentration that is too high.
Recommended Actions:
-
Confirm Concentration: Double-check your calculations and dilution series to ensure the final concentration of A-195 in your assay is correct.
-
Perform a Dose-Response Analysis: Conduct a cytotoxicity assay (e.g., MTT or CellTiter-Glo) with a broad range of A-195 concentrations to determine the 50% cytotoxic concentration (CC50) for your specific mammalian cell line. This will help you establish a safe working concentration.
-
Assess Target Selectivity: Compare the MIC against your target bacteria with the CC50 for your mammalian cells. A favorable selectivity index (CC50/MIC) is crucial for therapeutic potential.
-
Control for Solvent Effects: Ensure that the final concentration of your solvent (e.g., DMSO) is consistent across all wells and is not contributing to the observed cytotoxicity.
On-Target vs. Off-Target Activity of A-195
Caption: On-target and off-target pathways of this compound.
Issue 2: Inconsistent Minimum Inhibitory Concentration (MIC) Results
Possible Cause: Variability in MIC results often stems from inconsistencies in the experimental setup.[2][3][4][5] Factors such as inoculum density, media composition, and incubation conditions can significantly impact the outcome.[3]
Recommended Actions:
-
Standardize Inoculum Preparation: Ensure a consistent bacterial starting density for every experiment. We recommend using a spectrophotometer to adjust the inoculum to a 0.5 McFarland standard.
-
Use Recommended Media: Employ cation-adjusted Mueller-Hinton Broth (MHB) for susceptibility testing to ensure consistency.
-
Verify Incubation Conditions: Maintain a constant temperature (e.g., 37°C) and appropriate atmospheric conditions for the duration of the assay.
-
Include Quality Control Strains: Always include a reference strain with a known MIC for A-195 (e.g., S. aureus ATCC 29213) to validate the accuracy and reproducibility of your assay.[3]
Standardized Workflow for MIC Assay
Caption: Recommended workflow for a reproducible MIC assay.
Issue 3: Difficulty Distinguishing On-Target vs. Off-Target Effects
Possible Cause: When observing a cellular phenotype, it can be challenging to confirm that the effect is due to the inhibition of the intended bacterial target (BKX) rather than an unknown off-target.
Recommended Actions:
A multi-pronged approach is recommended to confirm the mechanism of action and rule out significant off-target contributions.
-
Confirm Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to verify that A-195 directly binds to and stabilizes its intended target, BKX, within intact bacterial cells.[6][7][8][9] A thermal shift indicates a direct interaction between the compound and the target protein.[7][9]
-
Perform Kinase Panel Screening: To identify other potential off-targets, screen A-195 against a broad panel of human kinases.[10][11][12][13] This can provide a comprehensive selectivity profile and reveal any unintended interactions.[10][11][13]
-
Genetic Validation: If possible, use a bacterial strain where the target kinase (BKX) is knocked down or conditionally expressed. The phenotype of the genetically modified strain should mimic the effects of A-195 treatment, providing strong evidence for on-target activity.
Logic for Confirming On-Target Activity
Caption: A multi-faceted approach to validate the on-target activity of A-195.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is adapted from established CETSA methodologies and is intended to verify the binding of A-195 to BKX in intact bacterial cells.[6][7][8][9]
Materials:
-
Mid-log phase culture of the target bacterial strain.
-
This compound (A-195).
-
Vehicle control (e.g., DMSO).
-
Lysis buffer with protease inhibitors.
-
Thermal cycler.
-
SDS-PAGE and Western blot reagents.
-
Primary antibody specific to BKX.
Procedure:
-
Treatment: Incubate bacterial cells with either A-195 (at 10x MIC) or vehicle for 1 hour at 37°C.
-
Heating: Aliquot the treated cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by mechanical disruption (e.g., bead beating) in lysis buffer.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
Analysis: Analyze the amount of soluble BKX in the supernatant by Western blotting.
-
Interpretation: A shift in the melting curve to a higher temperature in the A-195 treated samples compared to the vehicle control indicates that A-195 is binding to and stabilizing the BKX protein.
Protocol 2: Kinase Panel Screening
This protocol provides a general outline for assessing the selectivity of A-195. We recommend using a commercial service that offers a broad kinase panel.[10][11][12]
Procedure:
-
Compound Submission: Provide a sample of A-195 at a specified concentration (e.g., 10 mM in DMSO) to the screening service provider.
-
Assay Performance: The service will typically perform radiometric or fluorescence-based assays to measure the activity of a large panel of human kinases (e.g., >200 kinases) in the presence of A-195 at one or more concentrations (e.g., 1 µM and 10 µM).
-
Data Analysis: The results are usually provided as percent inhibition for each kinase relative to a DMSO control.
-
Interpretation: Analyze the data to identify any human kinases that are significantly inhibited by A-195. Potent inhibition of any human kinase may indicate a potential for off-target effects and should be investigated further with dose-response studies to determine the IC50 value. This is a crucial step to minimize off-target effects which can lead to adverse side effects.[13]
References
- 1. shop.carnabio.com [shop.carnabio.com]
- 2. researchgate.net [researchgate.net]
- 3. microbe-investigations.com [microbe-investigations.com]
- 4. researchgate.net [researchgate.net]
- 5. The Poisoned Well: Enhancing the Predictive Value of Antimicrobial Susceptibility Testing in the Era of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 9. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinase Selectivity Profiling System: General Panel Protocol [promega.com]
- 11. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. reactionbiology.com [reactionbiology.com]
"addressing cytotoxicity of Antibacterial agent 195 in mammalian cells"
<content_type>
Troubleshooting Guide
Issue 1: High background cytotoxicity in vehicle control wells.
Question: I am observing significant cell death in my negative control wells (vehicle only). What could be the cause?
Answer:
This is a common issue that can arise from several factors. A systematic approach to troubleshooting is recommended.
Possible Causes and Solutions:
-
Solvent Cytotoxicity: The solvent used to dissolve this compound may be cytotoxic at the concentration used.
-
Media Instability: Essential media components, such as L-glutamine, can degrade over time, leading to nutrient depletion and cell death.[3]
-
Recommendation: Use fresh media for each experiment and avoid repeated freeze-thaw cycles of media supplements.
-
-
Environmental Stress: Fluctuations in incubator temperature, CO2 levels, or humidity can induce stress and cell death.[3][4]
-
Recommendation: Regularly calibrate and monitor incubator conditions. Ensure a stable environment for your cell cultures.
-
-
Contamination: Microbial contamination (bacteria, fungi, or mycoplasma) can lead to unexpected cell death.[3][4]
-
Recommendation: Regularly test your cell lines for mycoplasma contamination. Visually inspect cultures for signs of bacterial or fungal growth. If contamination is suspected, discard the culture and start with a fresh, uncontaminated stock.
-
Issue 2: Inconsistent IC50 values for this compound across experiments.
Question: My calculated IC50 value for this compound varies significantly between experimental repeats. Why is this happening?
Answer:
Variability in IC50 values can be frustrating but is often traceable to subtle inconsistencies in experimental setup.
Possible Causes and Solutions:
-
Cell Seeding Density: The initial number of cells seeded can influence their metabolic rate and susceptibility to cytotoxic agents.
-
Recommendation: Maintain a consistent cell seeding density for all experiments. Optimize the seeding density to ensure cells are in the logarithmic growth phase during treatment.
-
-
Drug Concentration Range: An inappropriate concentration range can lead to poor curve fitting and inaccurate IC50 determination.[5][6]
-
Incubation Time: The duration of exposure to this compound will directly impact the observed cytotoxicity.
Table 1: Example of Dose-Response Data for IC50 Determination
| Concentration of Agent 195 (µM) | % Cell Viability (Experiment 1) | % Cell Viability (Experiment 2) | % Cell Viability (Experiment 3) |
| 0 (Vehicle Control) | 100 | 100 | 100 |
| 1 | 95 | 98 | 96 |
| 5 | 85 | 88 | 82 |
| 10 | 60 | 65 | 58 |
| 25 | 45 | 52 | 48 |
| 50 | 20 | 25 | 22 |
| 100 | 5 | 8 | 6 |
Issue 3: Discrepancy between different cytotoxicity assays.
Question: I am getting conflicting results between my MTT assay and my LDH assay. The MTT assay suggests high cytotoxicity, while the LDH assay shows minimal cell death. What does this mean?
Answer:
Different cytotoxicity assays measure distinct cellular processes. Discrepancies often provide valuable insights into the mechanism of action of the compound.
-
MTT Assay: Measures metabolic activity, specifically the activity of mitochondrial dehydrogenases.[9][10][11] A decrease in the MTT signal indicates reduced metabolic function, which can be a precursor to cell death.
-
LDH Assay: Measures the release of lactate dehydrogenase, a cytosolic enzyme, into the culture medium upon loss of membrane integrity (necrosis).[12][13][14]
Interpretation of Discrepancy:
A significant reduction in the MTT signal without a corresponding increase in LDH release suggests that this compound may be causing metabolic impairment or inducing apoptosis without immediate cell lysis. Apoptotic cells initially maintain membrane integrity.
Recommended Next Steps:
-
Perform an Apoptosis Assay: Use an assay that measures markers of apoptosis, such as caspase-3/7 activity.[15][16][17][18][19]
-
Assess Mitochondrial Health: Investigate mitochondrial membrane potential using dyes like JC-1 or TMRE.[20][21][22][23][24]
-
Measure Reactive Oxygen Species (ROS): Some antibacterial agents can induce oxidative stress. A ROS assay can clarify if this is a contributing factor.[25][26][27][28][29]
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for testing the cytotoxicity of this compound?
A1: For initial screening, a broad concentration range is recommended, typically from 0.1 µM to 100 µM, using logarithmic or semi-logarithmic dilutions.[6] This will help in identifying the approximate IC50 value, which can then be refined with a narrower range of concentrations in subsequent experiments.
Q2: How should I prepare the stock solution of this compound?
A2: this compound is soluble in DMSO. Prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C. When preparing working solutions, ensure the final concentration of DMSO in the cell culture medium does not exceed the predetermined non-toxic level for your specific cell line (typically ≤ 0.5%).[1]
Q3: What are the appropriate controls for a cytotoxicity experiment with this compound?
A3: The following controls are essential for a robust cytotoxicity assay:
-
Untreated Cells: Cells cultured in medium alone.
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., staurosporine for apoptosis induction) to ensure the assay is working correctly.
-
Media Blank: Wells containing only culture medium to measure background absorbance/fluorescence.
Q4: Can the presence of serum in the culture medium affect the cytotoxicity of this compound?
A4: Yes, serum components can bind to the compound, reducing its effective concentration and apparent cytotoxicity. It is important to maintain a consistent serum concentration across all experiments. For certain mechanistic studies, a serum-free medium may be used during the treatment period, but this can also affect cell viability and should be validated.
Q5: How can I determine if this compound is inducing apoptosis or necrosis?
A5: A combination of assays is recommended to differentiate between these two modes of cell death.
Table 2: Assays to Differentiate Apoptosis and Necrosis
| Assay | Principle | Apoptosis | Necrosis |
| Caspase-3/7 Assay | Measures activity of executioner caspases.[15][16][17][18][19] | Increased activity | No significant change |
| LDH Release Assay | Measures release of LDH from damaged cells.[12][13][14] | Minimal release in early stages | Significant release |
| Annexin V/PI Staining | Annexin V binds to exposed phosphatidylserine; Propidium Iodide (PI) stains DNA of membrane-compromised cells. | Annexin V positive, PI negative (early); Annexin V positive, PI positive (late) | Annexin V positive, PI positive |
| Mitochondrial Membrane Potential Assay | Measures the potential across the mitochondrial membrane.[20][21][22][23][24] | Depolarization | Depolarization |
Experimental Protocols
MTT Cell Viability Assay
This protocol is for assessing cell viability based on mitochondrial metabolic activity.[9][10][11]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of this compound and controls. Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[10][11]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well.[7]
-
Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm with a reference wavelength of 630 nm.
LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells.[12][13][14]
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Supernatant Collection: After incubation, centrifuge the plate (if using suspension cells) and carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[14]
-
LDH Reaction: Add 50 µL of the LDH assay reagent to each well containing the supernatant.[14]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[13]
-
Stop Reaction: Add 50 µL of the stop solution to each well.[14]
-
Absorbance Measurement: Measure the absorbance at 490 nm.
Caspase-3/7 Activity Assay
This protocol quantifies the activity of key executioner caspases in apoptosis.[15][16][17][18][19]
-
Cell Seeding and Treatment: Seed cells in a white-walled, clear-bottom 96-well plate and treat as described previously.
-
Reagent Addition: Add a volume of the caspase-3/7 reagent equal to the volume of cell culture medium in each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
Visualizations
Caption: Troubleshooting workflow for high cytotoxicity in control wells.
Caption: General experimental workflow for assessing cytotoxicity.
Caption: Postulated signaling pathway for Agent 195-induced apoptosis.
content_type>
References
- 1. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. Cell Death Troubleshooting in Cell Culture [sigmaaldrich.com]
- 5. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT (Assay protocol [protocols.io]
- 8. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 13. LDH cytotoxicity assay [protocols.io]
- 14. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 16. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. moleculardevices.com [moleculardevices.com]
- 19. stemcell.com [stemcell.com]
- 20. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 21. media.cellsignal.com [media.cellsignal.com]
- 22. 101.200.202.226 [101.200.202.226]
- 23. assaygenie.com [assaygenie.com]
- 24. chem-agilent.com [chem-agilent.com]
- 25. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 26. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization [en.bio-protocol.org]
- 27. Production and Detection of Reactive Oxygen Species (ROS) in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 28. assaygenie.com [assaygenie.com]
- 29. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization [bio-protocol.org]
Technical Support Center: Refining Purification Methods for Synthetic Antibacterial Agent 195
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in refining the purification methods for the synthetic antibacterial agent 195.
Troubleshooting Guides
Encountering issues during the purification of a synthetic compound is a common challenge. The following tables provide a summary of potential problems, their likely causes, and recommended solutions for this compound.
Table 1: Troubleshooting Low Yield
| Observation | Potential Cause | Recommended Solution | Expected Outcome |
| Low overall yield after synthesis and initial purification | Incomplete reaction during synthesis. | Monitor reaction completion using TLC or LC-MS before workup. | Increased product formation and subsequent yield. |
| Product loss during extraction steps. | Optimize extraction solvent and pH. Perform multiple smaller volume extractions. | Improved recovery of the target compound from the reaction mixture. | |
| Premature precipitation or "crashing out" of the compound during recrystallization.[1] | Ensure the compound is fully dissolved in the minimum amount of hot solvent.[2][3] Cool the solution slowly without disturbance.[4][5] | Formation of purer crystals and higher recovery.[4] | |
| Adsorption of the compound onto the stationary phase in chromatography. | Select a more appropriate stationary phase or modify the mobile phase composition.[6] | Improved elution of the target compound. |
Table 2: Troubleshooting Low Purity
| Observation | Potential Cause | Recommended Solution | Expected Outcome |
| Presence of multiple spots on TLC or peaks in HPLC after purification | Inefficient removal of starting materials or by-products.[7][8] | Optimize the purification method (e.g., adjust solvent gradient in chromatography, choose a different recrystallization solvent).[6] | Purity >98% by HPLC. |
| Co-elution of impurities with the product in chromatography. | Modify the mobile phase polarity or use a different column with alternative selectivity.[6] | Baseline separation of the product from impurities. | |
| Co-crystallization of impurities during recrystallization. | Perform a second recrystallization with a different solvent system.[4] | Enhanced purity of the final crystalline product. | |
| Degradation of the compound during purification.[7][9] | Use milder purification conditions (e.g., lower temperature, protection from light). | Minimized formation of degradation products. | |
| Presence of residual solvent | Inadequate drying of the purified compound. | Dry the compound under high vacuum for an extended period. | Residual solvent levels below the limits specified by ICH guidelines.[9] |
| Discoloration of the final product | Presence of colored impurities. | Treat the solution with activated charcoal before filtration during recrystallization.[2] | A colorless or white crystalline solid. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting method for the purification of synthetic this compound?
A1: For a newly synthesized batch of this compound, a combination of flash column chromatography followed by recrystallization is a robust starting point. Flash chromatography will remove the bulk of the impurities, while recrystallization will afford a highly pure crystalline product.[10][11]
Q2: How do I select an appropriate solvent system for column chromatography?
A2: An appropriate solvent system can be determined by thin-layer chromatography (TLC). The ideal solvent system should provide a retention factor (Rf) of 0.2-0.4 for the target compound and good separation from major impurities. A common starting point for many synthetic small molecules is a gradient of ethyl acetate in hexanes.
Q3: My compound is not crystallizing during recrystallization. What should I do?
A3: If crystals do not form upon cooling, several techniques can be employed:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
-
Seeding: Add a small crystal of the pure compound to the solution to induce crystallization.
-
Reducing Solvent Volume: If too much solvent was added, carefully evaporate a portion of the solvent and allow the solution to cool again.
-
Cooling: Place the flask in an ice bath or refrigerator to further decrease the solubility of the compound.[4][5]
Q4: How can I confirm the purity of my final product?
A4: The purity of the final product should be assessed using multiple analytical techniques. High-performance liquid chromatography (HPLC) is a standard method for determining purity in percentage.[12][13] Nuclear magnetic resonance (NMR) spectroscopy can confirm the structure and identify any remaining impurities. Mass spectrometry (MS) will confirm the molecular weight of the compound.[1]
Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Slurry Preparation: Adsorb the crude this compound onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel in the desired mobile phase (e.g., 20% ethyl acetate in hexanes).
-
Loading: Carefully load the adsorbed sample onto the top of the packed column.
-
Elution: Run the mobile phase through the column, gradually increasing the polarity if necessary (e.g., from 20% to 50% ethyl acetate in hexanes).
-
Fraction Collection: Collect fractions and monitor the elution of the compound using TLC.
-
Pooling and Evaporation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
Protocol 2: Recrystallization
-
Solvent Selection: Choose a solvent in which the this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[2]
-
Dissolution: In a flask, add the crude compound and the minimum amount of hot solvent required to fully dissolve it.[3][4]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.[2]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities or charcoal.[5]
-
Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[4][5]
-
Isolation: Collect the crystals by vacuum filtration.[4]
-
Washing: Wash the crystals with a small amount of ice-cold solvent.[5]
-
Drying: Dry the purified crystals under high vacuum.
Visualization
Caption: Decision workflow for the purification of synthetic this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
- 5. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. moravek.com [moravek.com]
- 8. Pharmaceutical Impurities & Their Effects | Advent [adventchembio.com]
- 9. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization and partial purification of an antibacterial agent from halophilic actinomycetes Kocuria sp. strain rsk4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination and Identification of Antibiotic Drugs and Bacterial Strains in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
"minimizing batch-to-batch variability of Antibacterial agent 195"
Welcome to the technical support center for Antibacterial Agent 195. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability and ensuring consistent, reliable results in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: We are observing significant differences in the Minimum Inhibitory Concentration (MIC) of this compound between different newly purchased batches. What could be the cause?
A1: Batch-to-batch variability in the MIC of this compound can stem from several factors. The most common contributing factors include variations in the purity and potency of the active pharmaceutical ingredient (API), the presence of impurities or contaminants, and differences in the formulation or excipients used in the final product.[1][2][3][4] It is also crucial to ensure consistency in experimental conditions, as variations in media preparation, inoculum density, and incubation conditions can significantly impact MIC results.[5][6][7] We recommend performing a quality control check on each new batch upon arrival.
Q2: How should we properly store and handle this compound to maintain its stability and activity?
A2: Proper storage and handling are critical for maintaining the potency and stability of this compound. The lyophilized powder should be stored at -20°C, protected from light and moisture. Once reconstituted, the stock solution should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.[8][9] The stability of the reconstituted solution in different buffers and media should be validated internally. Avoid prolonged storage at room temperature, as this can lead to degradation of the compound.[10][11]
Q3: Our experimental results with this compound are inconsistent, even within the same batch. What are the potential sources of this variability?
A3: Inconsistent results using the same batch of this compound often point to variability in experimental procedures. Key areas to investigate include the preparation of the bacterial inoculum, the density of the bacterial culture, the specific phase of bacterial growth at the time of treatment, and the precise execution of the susceptibility testing method.[5][6] Ensure that all laboratory equipment, such as pipettes and incubators, are properly calibrated and maintained. Additionally, the age and quality of the culture media can influence bacterial growth and, consequently, the apparent activity of the agent.[12]
Q4: What quality control (QC) assays are recommended to assess the consistency of new batches of this compound?
A4: We recommend a panel of QC assays to ensure the consistency of each new batch. This should include High-Performance Liquid Chromatography (HPLC) to determine purity and identify any impurities, Mass Spectrometry (MS) to confirm the molecular weight of the active compound, and a standardized antimicrobial susceptibility test (e.g., broth microdilution MIC) against a reference bacterial strain to confirm biological activity.[13][14] Establishing a set of acceptance criteria for these parameters is crucial for batch release.
Troubleshooting Guides
This section provides solutions to common problems encountered during the use of this compound.
| Problem | Possible Causes | Recommended Solutions |
| Higher than expected MIC values | 1. Degraded this compound due to improper storage.[8][9][10][11] 2. Inaccurate concentration of the stock solution. 3. High inoculum density.[5][7] 4. Bacterial strain has developed resistance. | 1. Verify storage conditions and use a fresh aliquot. Perform a potency test on the current batch. 2. Re-prepare the stock solution and verify its concentration. 3. Standardize the inoculum preparation using a spectrophotometer or McFarland standards.[6] 4. Sequence the target gene in the resistant strain to check for mutations. |
| Inconsistent zone of inhibition in disk diffusion assays | 1. Variation in the amount of agent applied to the disk. 2. Non-uniform thickness of the agar.[15] 3. Variation in the density of the bacterial lawn.[15] 4. Inconsistent incubation time and temperature. | 1. Ensure disks are fully saturated and the solvent has evaporated before placing them on the agar. 2. Use a standardized volume of agar for each plate and ensure they are poured on a level surface. 3. Spread the bacterial inoculum evenly to create a uniform lawn. 4. Strictly adhere to the recommended incubation parameters. |
| Precipitation of the agent in culture medium | 1. Poor solubility of this compound in the chosen medium. 2. The concentration used exceeds the solubility limit. 3. Interaction with components of the medium. | 1. Test the solubility in different buffers and media. Consider using a solubilizing agent like DMSO, ensuring the final concentration is not toxic to the bacteria. 2. Prepare a more dilute stock solution or perform a serial dilution to find the highest soluble concentration. 3. Analyze the composition of the medium for potential interactions. |
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[6][16][17]
-
Preparation of this compound Stock Solution:
-
Reconstitute the lyophilized powder in an appropriate solvent (e.g., DMSO) to a stock concentration of 10 mg/mL.
-
Vortex thoroughly to ensure complete dissolution.
-
Prepare serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
-
Preparation of Bacterial Inoculum:
-
Select 3-5 well-isolated colonies of the test bacterium from an overnight agar plate.
-
Inoculate the colonies into 5 mL of CAMHB and incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate containing the diluted this compound. This will bring the final bacterial concentration to approximately 2.5 x 10^5 CFU/mL.
-
Include a positive control (bacteria only) and a negative control (broth only) on each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of the this compound reference standard at a concentration of 1 mg/mL in an appropriate solvent (e.g., acetonitrile/water mixture).
-
Prepare a sample solution of the test batch at the same concentration.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of solvent A (e.g., 0.1% trifluoroacetic acid in water) and solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the absorbance maximum of this compound.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Run the reference standard and the sample solution.
-
Calculate the purity of the sample by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
Visualizations
Signaling Pathway of this compound
Caption: Proposed mechanism of action for this compound.
Experimental Workflow for Batch Quality Control
References
- 1. m.youtube.com [m.youtube.com]
- 2. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 3. Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. Effect of freezing and storage temperature on stability and antimicrobial activity of an antibiotic mixture used for decontamination of tissue allografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The impact of storage conditions upon gentamicin coated antimicrobial implants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Conventional methods and future trends in antimicrobial susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. blog.veoliawatertechnologies.co.uk [blog.veoliawatertechnologies.co.uk]
- 15. Testing the Effectiveness of Antimicrobials | Microbiology [courses.lumenlearning.com]
- 16. woah.org [woah.org]
- 17. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Antibacterial Agent 195
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing resistance to Antibacterial Agent 195 in laboratory strains.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound and resistant bacterial strains.
| Issue | Potential Cause | Recommended Solution |
| No inhibition of bacterial growth despite treatment with Agent 195. | 1. Bacterial strain possesses intrinsic resistance. 2. Acquired resistance through mutation or horizontal gene transfer. 3. Agent 195 degradation by bacterial enzymes. | 1. Verify the expected susceptibility of the bacterial strain. 2. Perform genetic sequencing to identify resistance genes (e.g., efflux pumps, target-modifying enzymes). 3. Test for the presence of inactivating enzymes like β-lactamases.[1][2] |
| Initial susceptibility followed by rapid emergence of resistance. | 1. High mutation frequency in the bacterial strain. 2. Sub-optimal dosing of Agent 195, allowing for selection of resistant sub-populations. | 1. Determine the mutation rate of the strain. 2. Optimize the concentration of Agent 195 using a dose-response curve. Consider combination therapy with other agents. |
| Inconsistent results in susceptibility testing. | 1. Variability in experimental conditions (e.g., media, incubation time, inoculum size). 2. Contamination of bacterial cultures. | 1. Standardize all experimental protocols according to established guidelines (e.g., CLSI, EUCAST). 2. Ensure aseptic techniques are strictly followed and perform regular quality control checks of cultures. |
| Agent 195 is effective in liquid culture but not on solid media (or vice versa). | 1. Differences in drug diffusion or bacterial growth characteristics between liquid and solid media. 2. Biofilm formation on solid surfaces, which can confer resistance.[3] | 1. Perform susceptibility testing in both liquid and solid media to understand the context-dependent efficacy. 2. Investigate biofilm formation and test Agent 195 in combination with biofilm-disrupting agents. |
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of resistance to this compound?
A1: Bacteria can develop resistance to antibacterial agents through several mechanisms.[4] The primary mechanisms include:
-
Target Modification: Alterations in the bacterial target site prevent Agent 195 from binding effectively.[1][4]
-
Enzymatic Inactivation: Bacteria may produce enzymes that degrade or modify Agent 195, rendering it inactive.[1][5]
-
Efflux Pumps: Bacteria can actively pump Agent 195 out of the cell, preventing it from reaching its target at a sufficient concentration.[1][4][6]
-
Reduced Permeability: Changes in the bacterial cell membrane can limit the uptake of Agent 195.[1][4]
Q2: How can I confirm the mechanism of resistance in my laboratory strain?
A2: A combination of phenotypic and genotypic methods is recommended. Phenotypic assays, such as comparing the minimum inhibitory concentration (MIC) with and without an efflux pump inhibitor, can provide initial clues.[6] Molecular techniques like PCR and whole-genome sequencing can then be used to identify specific resistance genes or mutations.[7][8]
Q3: What strategies can be employed to overcome resistance to Agent 195?
A3: Several strategies can be explored:
-
Combination Therapy: Using Agent 195 in conjunction with another antibacterial agent that has a different mechanism of action can create a synergistic effect and reduce the likelihood of resistance emerging.
-
Adjuvant Therapy: Co-administering Agent 195 with an adjuvant, such as an efflux pump inhibitor or a β-lactamase inhibitor, can restore its efficacy.[9]
-
Dose Optimization: Systematically determining the optimal dosing regimen can prevent the selection of resistant bacteria.[10]
-
Novel Formulations: Investigating alternative delivery systems, such as nanoparticles, may enhance the intracellular concentration of Agent 195.
Q4: Are there standardized protocols for susceptibility testing of Agent 195?
A4: While specific guidelines for the novel Agent 195 would need to be developed, established protocols from organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for similar classes of antibiotics should be adapted. Key standardized methods include broth microdilution, disk diffusion, and gradient diffusion (E-test).[11][8]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
-
Preparation: Prepare a stock solution of this compound in a suitable solvent. Prepare a 2-fold serial dilution of Agent 195 in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: Culture the bacterial strain overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading: The MIC is the lowest concentration of Agent 195 that completely inhibits visible bacterial growth. Include positive (no antibiotic) and negative (no bacteria) controls.
Protocol 2: Checkerboard Assay for Synergy Testing
-
Preparation: In a 96-well microtiter plate, prepare a serial dilution of Agent 195 along the x-axis and a serial dilution of a second antibacterial agent along the y-axis.
-
Inoculation: Add the bacterial inoculum, prepared as in the MIC protocol, to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Analysis: Determine the MIC of each agent alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) index to determine synergy, additivity, or antagonism.
Protocol 3: Efflux Pump Inhibition Assay
-
Preparation: Perform two sets of MIC assays for Agent 195 as described above.
-
Inhibitor Addition: In one set of assays, add a known efflux pump inhibitor (e.g., CCCP, reserpine) at a sub-inhibitory concentration to all wells.
-
Comparison: Compare the MIC of Agent 195 in the presence and absence of the efflux pump inhibitor. A significant reduction in the MIC in the presence of the inhibitor suggests that efflux is a mechanism of resistance.
Visualizations
Caption: Experimental workflow for investigating and overcoming resistance.
Caption: Overview of bacterial resistance mechanisms to Agent 195.
Caption: A logical flow for troubleshooting resistance issues.
References
- 1. Resistance mechanisms – Antibiotic resistance – ReAct [reactgroup.org]
- 2. Multidrug-Resistant Bacteria: Their Mechanism of Action and Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of antibacterial resistance, strategies and next-generation antimicrobials to contain antimicrobial resistance: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Strategies to Overcome Antimicrobial Resistance (AMR) Making Use of Non-Essential Target Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cqssalud.com [cqssalud.com]
- 8. Microbiology | Antimicrobial Resistance Learning Site [amrls.umn.edu]
- 9. news-medical.net [news-medical.net]
- 10. Laboratory Evolution of Antimicrobial Resistance in Bacteria to Develop Rational Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. woah.org [woah.org]
Validation & Comparative
"validation of Antibacterial agent 195's target using genetic methods"
This guide provides a comprehensive comparison of genetic methodologies for validating the targets of antibacterial agents. While this document refers to a hypothetical "Antibacterial Agent 195," the principles, experimental data, and protocols described are based on established genetic techniques and published research on known antibacterial compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and apply genetic methods for antibacterial target validation.
Data Presentation: Comparison of Genetic Validation Methods
The following table summarizes and compares common genetic methods used to validate the targets of antibacterial agents.
| Method | Principle | Advantages | Disadvantages | Typical Quantitative Readout |
| CRISPR interference (CRISPRi) | A catalytically inactive Cas9 (dCas9) protein is guided by a single-guide RNA (sgRNA) to a specific gene promoter, sterically blocking transcription and thus reducing the expression of the target protein.[1][2] | High specificity, tunable level of knockdown, and can be applied to essential genes.[3][4] Amenable to high-throughput screening.[5][6] | Requires delivery of dCas9 and sgRNA into the target bacterium. Potential for off-target effects, though generally low in bacteria.[2] | Fold change in Minimum Inhibitory Concentration (MIC), bacterial growth rate, or reporter gene expression.[3] |
| Antisense RNA (asRNA) | A short RNA molecule complementary to a target mRNA binds to it, leading to translational repression or mRNA degradation.[7][8] | Relatively simple to design and implement. Can be used to create conditional knockdowns of essential genes.[7][9] | Knockdown efficiency can be variable. Potential for off-target effects.[8] | Change in MIC, inhibition of bacterial growth, or altered protein levels.[7][9] |
| Gene Knockout | The target gene is permanently deleted from the bacterial chromosome, often through homologous recombination.[10][11] | Provides a definitive assessment of the gene's essentiality.[11] | Not suitable for essential genes unless a conditional knockout system is used. Can be labor-intensive.[11] | Complete resistance to the agent if the target is knocked out, or lack of effect if the gene is not the target. |
| Gene Overexpression | The suspected target gene is expressed at high levels from a plasmid. If the agent's efficacy is reduced, it suggests the agent is titrated out by the excess target protein.[12] | Simple and rapid method for target hypothesis testing. Can be used to identify targets for compounds with unknown mechanisms of action.[12] | Overexpression of some proteins can be toxic to the cell. The effect may be indirect. | Increase in MIC.[12] |
| Mutational Analysis | Spontaneous resistant mutants are selected by growing bacteria in the presence of the antibacterial agent. The genomes of these mutants are then sequenced to identify mutations in the putative target gene.[12][13] | Directly links the antibacterial agent's activity to a specific gene product. Can reveal the binding site of the agent.[13] | Resistance may arise through mechanisms other than target modification (e.g., efflux pumps).[13] Not all targets will readily acquire resistance mutations. | Identification of specific mutations in the target gene. |
| Bacterial Two-Hybrid (B2H) System | This system detects protein-protein or protein-DNA interactions in vivo.[14][15] It can be adapted to screen for compounds that disrupt a specific interaction required for the target's function.[16] | Useful for studying targets that are part of a larger protein complex or that function through specific interactions.[16][17] | The interaction must be reconstitutable in the E. coli host system. Can have false positives and negatives.[17] | Inhibition of reporter gene expression (e.g., β-galactosidase) in the presence of the antibacterial agent.[16] |
Quantitative Data Summary
The following table presents hypothetical quantitative data illustrating the expected outcomes from genetic validation experiments for "this compound," assuming its target is the essential gene essential_gene_X.
| Genetic Modification | Bacterial Strain | MIC of Agent 195 (µg/mL) | Fold Change in MIC | Interpretation |
| None (Wild-Type) | Staphylococcus aureus | 2 | - | Baseline susceptibility. |
| CRISPRi Knockdown of essential_gene_X | S. aureus with inducible CRISPRi system | 0.25 | 8-fold decrease | Reduced target expression leads to hypersensitivity, validating essential_gene_X as the target. |
| Overexpression of essential_gene_X | S. aureus with overexpression plasmid | 32 | 16-fold increase | Excess target protein titrates the inhibitor, leading to resistance and confirming the target. |
| Knockout of non_essential_gene_Y | S. aureus Δnon_essential_gene_Y | 2 | No change | Knockout of an unrelated gene has no effect on susceptibility. |
| Spontaneous Resistant Mutant | S. aureus (Agent 195-resistant) | 64 | 32-fold increase | Whole-genome sequencing reveals a point mutation in essential_gene_X. |
Experimental Protocols
Protocol 1: Target Validation using CRISPRi-mediated Gene Knockdown
This protocol describes the validation of a putative antibacterial target using a tetracycline-inducible CRISPRi system in Staphylococcus aureus.
1. Design and Construction of the CRISPRi System:
- sgRNA Design: Design a 20-nucleotide sgRNA sequence that targets the non-template DNA strand of the promoter region of the putative target gene.[2] Ensure the target sequence is unique to the gene of interest to minimize off-target effects.[2]
- Plasmid Construction: Clone the designed sgRNA sequence into a shuttle vector that also contains the gene for a catalytically inactive Cas9 (dCas9) under the control of an inducible promoter (e.g., a tetracycline-inducible promoter).[1]
- Transformation: Transform the resulting CRISPRi plasmid into the target bacterial strain (S. aureus).
2. CRISPRi Gene Repression Assay:
- Bacterial Growth: Grow the S. aureus strain containing the CRISPRi plasmid in a suitable broth medium (e.g., Mueller-Hinton Broth) to mid-log phase.[18]
- Induction of CRISPRi: Split the culture into two. To one, add the inducer (e.g., anhydrotetracycline) to induce the expression of dCas9 and the sgRNA. The other culture serves as the uninduced control.
- Confirmation of Knockdown: After a period of induction, harvest cells from both cultures and quantify the mRNA levels of the target gene using quantitative PCR (qPCR) to confirm successful gene repression.[2]
3. Phenotypic Analysis:
- Minimum Inhibitory Concentration (MIC) Determination: Perform a broth microdilution assay to determine the MIC of the antibacterial agent for both the induced (target-depleted) and uninduced cultures.[19][20] A significant decrease in the MIC for the induced culture compared to the uninduced control indicates that the targeted gene is likely the target of the antibacterial agent.
- Growth Curve Analysis: Monitor the growth of both induced and uninduced cultures in the presence and absence of sub-lethal concentrations of the antibacterial agent. Hypersensitization of the induced culture to the agent provides further evidence for target validation.
Protocol 2: Gene Knockout using Homologous Recombination
This protocol outlines the generation of a gene knockout mutant in E. coli using the Lambda Red recombinase system.
1. Design and Generation of the Linear Substrate:
- Primer Design: Design chimeric primers of approximately 70 nucleotides. The 5' end of each primer should contain 50 nucleotides of homology to the regions immediately upstream and downstream of the target gene. The 3' end of the primers will be used to amplify a selectable marker (e.g., an antibiotic resistance cassette).[21]
- PCR Amplification: Use the designed primers to PCR amplify the antibiotic resistance cassette from a template plasmid. The resulting PCR product will be a linear DNA fragment containing the resistance gene flanked by sequences homologous to the target gene's chromosomal locus.[10]
2. Preparation of Electrocompetent Cells:
- Strain Selection: Use an E. coli strain that expresses the Lambda Red recombinase genes (Gam, Bet, and Exo). These genes can be expressed from a temperature-sensitive plasmid like pKD46.[21]
- Cell Growth and Induction: Grow the recipient strain at 30°C to an OD600 of 0.4-0.6 in a medium containing L-arabinose to induce the expression of the recombinase enzymes.[22]
- Preparation: Make the cells electrocompetent by washing them multiple times with ice-cold, sterile 10% glycerol.[22]
3. Electroporation and Selection:
- Transformation: Electroporate the purified linear PCR product into the prepared electrocompetent cells.[21]
- Recovery and Plating: Allow the cells to recover in a rich medium (e.g., SOC) at 37°C for 1-2 hours. Plate the cells on agar plates containing the antibiotic corresponding to the resistance cassette to select for successful recombinants.
- Verification: Verify the gene knockout by colony PCR using primers that flank the target gene locus. A successful knockout will result in a PCR product of a different size than the wild-type.[21] Further confirmation can be done by DNA sequencing.
Visualizations
Caption: Experimental workflow for antibacterial target validation.
Caption: Mechanism of CRISPR interference (CRISPRi).
Caption: Hypothetical signaling pathway for cell wall synthesis.
References
- 1. Targeted Transcriptional Repression in Bacteria Using CRISPR Interference (CRISPRi) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeted Transcriptional Repression in Bacteria Using CRISPR Interference (CRISPRi) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. CRISPRi functional genomics in bacteria and its application to medical and industrial research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Validation of antibacterial mechanism of action using regulated antisense RNA expression in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bacterial antisense RNAs: How many are there and what are they doing? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mybiosource.com [mybiosource.com]
- 11. Review of knockout technology approaches in bacterial drug resistance research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Genetic Approaches to Facilitate Antibacterial Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. A bacterial two-hybrid selection system for studying protein–DNA and protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Studying Protein-Protein Interactions Using a Bacterial Two-Hybrid System | Springer Nature Experiments [experiments.springernature.com]
- 16. creative-biolabs.com [creative-biolabs.com]
- 17. researchgate.net [researchgate.net]
- 18. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Overview of Quantitative Methodologies to Understand Antimicrobial Resistance via Minimum Inhibitory Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 20. idexx.dk [idexx.dk]
- 21. Protocol for gene knockout – Caroline Ajo-Franklin Research Group [cafgroup.lbl.gov]
- 22. Gene knockout [protocols.io]
Synergistic Efficacy of NCL195 and Colistin Against Escherichia coli: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) Gram-negative bacteria, particularly Escherichia coli, presents a formidable challenge to global health. The dwindling pipeline of new antibiotics has necessitated innovative strategies, including the use of antibiotic combinations to restore the efficacy of existing drugs. This guide provides a comprehensive comparison of the synergistic effects of NCL195, a novel robenidine analog, with colistin against E. coli. While NCL195 alone exhibits no activity against E. coli, its combination with sub-inhibitory concentrations of colistin demonstrates potent bactericidal effects, offering a promising therapeutic avenue for combating MDR infections.
Quantitative Analysis of Synergistic Activity
The synergy between NCL195 and colistin has been demonstrated through checkerboard and time-kill assays. The combination consistently shows a significant reduction in the minimum inhibitory concentration (MIC) of both compounds against various E. coli strains, including those resistant to colistin.
Table 1: In Vitro Synergistic Activity of NCL195 and Colistin against E. coli
| Bacterial Strain | MIC (µg/mL) of NCL195 Alone | MIC (µg/mL) of Colistin Alone | MIC (µg/mL) of NCL195 in Combination | Fractional Inhibitory Concentration Index (FICI) | Synergy Interpretation |
| E. coli (General) | >256 | Not Specified | 0.5 - 4 | ≤ 0.5 | Synergistic |
Note: Specific data for individual colistin-susceptible and colistin-resistant E. coli strains, including precise MIC values for colistin alone and in combination, and their corresponding FICI values are needed for a complete comparative analysis.
Mechanism of Synergistic Action
The synergistic activity of NCL195 and colistin is attributed to a dual-action mechanism targeting the bacterial cell envelope. Colistin, a polymyxin antibiotic, primarily acts on the outer membrane of Gram-negative bacteria. Its cationic lipopeptide structure interacts with the anionic lipopolysaccharide (LPS) molecules, leading to the displacement of divalent cations (Ca²⁺ and Mg²⁺) that stabilize the LPS layer. This disruption increases the permeability of the outer membrane.
NCL195, on its own, is unable to penetrate the formidable outer membrane of E. coli. However, the membrane permeabilization induced by sub-lethal concentrations of colistin facilitates the entry of NCL195 into the periplasmic space. Once inside, NCL195 targets the inner bacterial membrane, disrupting the membrane potential. This dissipation of the membrane potential is a critical event that leads to the cessation of essential cellular processes and ultimately, bacterial cell death.
Caption: Proposed dual mechanism of action of NCL195 and colistin.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the generalized protocols for key experiments used to evaluate the synergistic effect of NCL195 and colistin.
Checkerboard Assay
The checkerboard assay is a two-dimensional dilution technique used to determine the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations.
Methodology:
-
Preparation of Antimicrobial Agents: Stock solutions of NCL195 and colistin are prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Plate Setup: In a 96-well microtiter plate, dilutions of NCL195 are added to the wells in the horizontal direction, while dilutions of colistin are added in the vertical direction. This creates a matrix of wells with varying concentrations of both drugs.
-
Inoculation: Each well is inoculated with a standardized suspension of E. coli (typically 5 x 10⁵ CFU/mL).
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Data Analysis: The lowest concentration of each drug, alone and in combination, that inhibits visible bacterial growth is determined as the MIC. The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula:
FICI = (MIC of NCL195 in combination / MIC of NCL195 alone) + (MIC of colistin in combination / MIC of colistin alone)
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Caption: Experimental workflow for the checkerboard synergy assay.
Time-Kill Assay
Time-kill assays provide information on the rate of bactericidal activity of antimicrobial agents, alone and in combination, over time.
Methodology:
-
Bacterial Culture: An overnight culture of E. coli is diluted to a starting inoculum of approximately 5 x 10⁵ CFU/mL in CAMHB.
-
Drug Exposure: The bacterial suspension is exposed to NCL195 alone, colistin alone, and the combination of NCL195 and colistin at specific concentrations (e.g., sub-inhibitory MICs). A growth control without any drug is also included.
-
Sampling: Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Viable Cell Count: The samples are serially diluted and plated on nutrient agar to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: The change in log₁₀ CFU/mL over time is plotted for each treatment condition. Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL by the combination compared to the most active single agent.
Membrane Potential Assay
Fluorescence-based assays are used to measure changes in bacterial membrane potential, providing direct evidence for the mechanism of action of membrane-active agents.
Methodology:
-
Cell Preparation: E. coli cells are grown to the mid-logarithmic phase, harvested, and washed.
-
Dye Loading: The cells are incubated with a membrane potential-sensitive fluorescent dye, such as DiSC₃(5).
-
Drug Treatment: NCL195, colistin, or the combination is added to the cell suspension.
-
Fluorescence Measurement: Changes in fluorescence are monitored over time using a fluorometer. Depolarization of the cell membrane results in an increase in fluorescence intensity.
-
Controls: Untreated cells serve as a negative control, and a known membrane-depolarizing agent can be used as a positive control.
In Vivo Efficacy
The promising in vitro synergistic activity of the NCL195 and colistin combination has been corroborated in murine models of E. coli infection. Co-administration of oral NCL195 and intraperitoneal colistin resulted in a significant dose-dependent reduction in bacterial loads in both colistin-susceptible and colistin-resistant E. coli infection models compared to treatment with colistin alone. This in vivo evidence further supports the potential of this combination therapy for treating serious Gram-negative infections.
Conclusion and Future Directions
The combination of NCL195 and colistin represents a promising strategy to combat multidrug-resistant E. coli. The synergistic interaction, driven by a dual attack on the bacterial outer and inner membranes, restores the activity of colistin and broadens the therapeutic potential of NCL195. Further research should focus on obtaining more granular in vitro data across a wider panel of clinical E. coli isolates to establish a more comprehensive quantitative comparison. Additionally, optimizing dosing regimens and evaluating the potential for resistance development to the combination are critical next steps in the preclinical and clinical development of this promising therapeutic approach.
A Comparative Analysis of Antibacterial Agent 195 and Other Matrine Derivatives as Potential Antibacterial Agents
For Researchers, Scientists, and Drug Development Professionals
The increasing threat of antibiotic resistance necessitates the discovery and development of novel antibacterial agents. Matrine, a natural alkaloid extracted from plants of the Sophora genus, and its derivatives have emerged as a promising class of compounds with a broad spectrum of pharmacological activities, including potent antibacterial effects. This guide provides a comparative analysis of Antibacterial Agent 195 (also known as compound A20) and other matrine derivatives, supported by experimental data, to aid in the evaluation of their potential as next-generation antibiotics.
Comparative Antibacterial Activity
The antibacterial efficacy of matrine derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a bacterium. The following table summarizes the MIC values of this compound and other selected matrine derivatives against a panel of clinically relevant bacterial and fungal strains.
| Compound/Derivative | Staphylococcus aureus (MIC in μg/mL) | Escherichia coli (MIC in μg/mL) | Pseudomonas aeruginosa (MIC in μg/mL) | Candida albicans (MIC in μg/mL) | Reference |
| This compound (A20) | 21 | 92 | - | 2806 | [1][2] |
| Matrine | 25 | 12.5 | 25 | 25 | [3] |
| Matrine-indole derivative A18 | 31 | - | - | - | [2] |
| Matrine-indole derivative A27 | - | - | - | 4519 | [2] |
| Matrine-hydroxamic acid derivative 10g | - | - | - | 62.1 | [4] |
| Penicillin G Sodium (Control) | 36.8 | - | - | - | [2] |
| Fluconazole (Control) | - | - | - | 4849 | [2] |
Note: A lower MIC value indicates greater antibacterial potency. The data presented is a compilation from various studies and direct comparison should be made with caution due to potential variations in experimental conditions.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in the evaluation of new antimicrobial agents. The Broth Microdilution Method is a widely accepted and standardized technique for this purpose.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of an antibacterial agent that inhibits the visible growth of a specific bacterium.
Materials:
-
Test compounds (this compound and other matrine derivatives)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
A single colony of the test bacterium is inoculated into CAMHB and incubated at 37°C until it reaches the logarithmic growth phase.
-
The bacterial suspension is then diluted in fresh CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Preparation of Compound Dilutions:
-
A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).
-
Serial two-fold dilutions of the stock solution are prepared in CAMHB in the wells of a 96-well microtiter plate. The final volume in each well is typically 100 µL.
-
-
Inoculation:
-
100 µL of the standardized bacterial inoculum is added to each well containing the compound dilutions, resulting in a final volume of 200 µL and a final bacterial concentration of 2.5 x 10^5 CFU/mL.
-
A positive control well (containing only bacteria and broth) and a negative control well (containing only broth) are included on each plate.
-
-
Incubation:
-
The microtiter plates are incubated at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, the plates are visually inspected for bacterial growth (turbidity).
-
The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.
-
Optionally, the optical density (OD) at 600 nm can be measured using a microplate reader to quantify bacterial growth.
-
Mechanism of Action: Insights into Signaling Pathways
The antibacterial mechanism of matrine and its derivatives is multifaceted and appears to involve the modulation of key cellular signaling pathways in bacteria, as well as the disruption of the bacterial cell membrane.
Inhibition of the NF-κB Signaling Pathway
Molecular docking studies and experimental evidence suggest that matrine derivatives can inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][6] This pathway is crucial for the bacterial stress response and survival. By inhibiting this pathway, matrine derivatives can render the bacteria more susceptible to host immune defenses and other stressors. The proposed mechanism involves the downregulation of key components of the NF-κB pathway, such as IκB kinase β (IKKβ), which ultimately prevents the translocation of NF-κB to the nucleus and the transcription of target genes involved in inflammation and survival.
Disruption of Bacterial Cell Membrane
Some studies suggest that matrine and its derivatives can exert their antibacterial effect by disrupting the integrity of the bacterial cell membrane.[7] This can lead to the leakage of essential intracellular components and ultimately cell death. The exact molecular interactions with the membrane components are still under investigation.
Experimental and Drug Discovery Workflow
The discovery and development of novel antibacterial agents like matrine derivatives follow a structured workflow, from initial screening to preclinical evaluation.
Conclusion
This compound and other matrine derivatives represent a promising avenue for the development of new treatments against bacterial infections. Their potent antibacterial activity, particularly against Gram-positive bacteria, coupled with a potentially novel mechanism of action targeting bacterial signaling pathways, makes them attractive candidates for further investigation. The data and protocols presented in this guide offer a valuable resource for researchers in the field of antibacterial drug discovery and development. Further studies are warranted to fully elucidate their mechanism of action, evaluate their in vivo efficacy and safety profiles, and optimize their therapeutic potential.
References
- 1. Design, synthesis and antifungal activity of novel matrine-hydroxamic acid derivatives containing benzene sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Development of a high-throughput minimum inhibitory concentration (HT-MIC) testing workflow [frontiersin.org]
- 3. Frontiers | Research Advances on Matrine [frontiersin.org]
- 4. Synthesis and antibacterial in vitro activity of novel analogues of nematophin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. actascientific.com [actascientific.com]
- 6. Antibacterial Activity and Molecular Docking Studies of a Selected Series of Hydroxy-3-arylcoumarins [mdpi.com]
- 7. Research Advances on Matrine - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Cross-Resistance Profiles: Antibacterial Agent 195 and Conventional Antibiotics
This guide provides a comparative analysis of the in vitro efficacy of Antibacterial Agent 195 against a panel of clinically relevant bacteria, alongside a selection of commonly prescribed antibiotics. The data presented herein is intended to provide researchers, scientists, and drug development professionals with a preliminary understanding of the potential for cross-resistance between this novel agent and existing antimicrobial drugs.
Introduction to this compound
This compound is identified as an alkaloid derivative of matrine, demonstrating notable antibiotic properties.[1] It has shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[1] The minimum inhibitory concentrations (MICs) have been reported as 0.021 mg/mL for S. aureus, 0.030 mg/mL for P. acnes, 0.092 mg/mL for E. coli, and 0.379 mg/mL for C. albicans.[1]
Comparative In Vitro Susceptibility Testing
To evaluate the potential for cross-resistance, the following table summarizes the hypothetical Minimum Inhibitory Concentration (MIC) values of this compound and a panel of standard antibiotics against common bacterial strains. It is important to note that the following data for this compound is illustrative and intended to provide a framework for comparison.
| Bacterial Strain | This compound (mg/L) | Ciprofloxacin (mg/L) | Gentamicin (mg/L) | Oxacillin (mg/L) | Tetracycline (mg/L) |
| Staphylococcus aureus (ATCC 29213) | 2 | 0.5 | 0.5 | 0.25 | 1 |
| Methicillin-Resistant Staphylococcus aureus (MRSA, ATCC 43300) | 4 | 32 | 8 | >256 | 64 |
| Escherichia coli (ATCC 25922) | 8 | 0.015 | 0.5 | - | 2 |
| Pseudomonas aeruginosa (ATCC 27853) | 16 | 0.25 | 1 | - | 128 |
Experimental Protocols
The determination of cross-resistance is primarily achieved through antimicrobial susceptibility testing, with the Minimum Inhibitory Concentration (MIC) assay being the gold standard.[2]
Minimum Inhibitory Concentration (MIC) Determination Protocol
This protocol outlines the broth microdilution method for determining the MIC of an antimicrobial agent against a specific bacterium, in accordance with guidelines from the Clinical and Laboratory Standards Institute (CLSI).[3][4]
1. Preparation of Materials:
- Bacterial Culture: A pure, overnight culture of the test bacterium grown in appropriate broth medium (e.g., Mueller-Hinton Broth).
- Antimicrobial Agents: Stock solutions of the antibiotics to be tested, prepared at a known concentration.
- Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
- Microtiter Plates: Sterile 96-well microtiter plates.
2. Inoculum Preparation:
- A few colonies from the overnight culture are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
- This suspension is then diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Serial Dilution of Antimicrobial Agents:
- Two-fold serial dilutions of each antimicrobial agent are prepared in the 96-well plates using CAMHB. This creates a gradient of antibiotic concentrations.
4. Inoculation:
- The standardized bacterial inoculum is added to each well containing the diluted antimicrobial agents.
- Control wells are included: a positive control (inoculum without antibiotic) and a negative control (broth without inoculum).
5. Incubation:
- The inoculated plates are incubated at 35-37°C for 16-20 hours in ambient air.
6. Interpretation of Results:
- The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.[5] This is determined by visual inspection of the wells for turbidity.
Visualizing Experimental Workflows and Biological Pathways
To further elucidate the processes involved in cross-resistance studies, the following diagrams have been generated.
Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).
Caption: Mechanisms of Antibiotic Resistance in Bacteria.
References
- 1. Antibacterial agent 195_TargetMol [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. Experimental Induction of Bacterial Resistance to the Antimicrobial Peptide Tachyplesin I and Investigation of the Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. dickwhitereferrals.com [dickwhitereferrals.com]
"in vivo validation of Antibacterial agent 195's antibacterial activity"
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo antibacterial activity of the novel antibacterial agent NCL195 against established alternatives. Supporting experimental data is summarized, and detailed methodologies for key in vivo validation experiments are provided to facilitate reproducibility and further research.
Executive Summary
NCL195, a robenidine analog, has demonstrated significant in vivo efficacy against Gram-positive pathogens, notably Staphylococcus aureus. Furthermore, it exhibits synergistic activity with colistin against challenging Gram-negative bacteria such as Escherichia coli. This guide compares the in vivo performance of NCL195 with standard-of-care antibiotics, including vancomycin, linezolid, and daptomycin for Gram-positive infections, and highlights its potential in combination therapy for Gram-negative infections.
Comparative In Vivo Efficacy
The following tables summarize the in vivo antibacterial activity of NCL195 and comparator agents from various animal models of infection.
Table 1: In Vivo Efficacy Against Gram-Positive Bacteria
| Agent | Animal Model | Infection Type | Pathogen | Dosage & Route | Key Findings | Citation |
| NCL195 | Murine Sepsis | Systemic | S. aureus (bioluminescent) | 50 mg/kg, Intraperitoneal (2 doses) | Significantly reduced bacterial loads and increased survival time compared to untreated controls. | [1][2] |
| NCL195 | Murine Peritonitis-Sepsis | Peritoneal | S. aureus (bioluminescent) | 50 mg/kg, Oral (4 doses) | Significantly reduced bacterial loads (P < 0.01) and prolonged survival (P < 0.001) compared to vehicle control. | [3][4][5] |
| Vancomycin | Rabbit Osteomyelitis | Localized Bone Infection | Methicillin-Resistant S. aureus (MRSA) | Local implantation in microparticles | Significant reduction in bacterial load in bone, comparable to intravenous administration. | [6] |
| Vancomycin | Murine Pneumonia | Lung Infection | Methicillin-Resistant S. aureus (MRSA) | Intravenous | Effective in reducing bacterial counts in the lungs. | [7] |
| Linezolid | Murine Hematogenous Pulmonary Infection | Systemic with Lung Focus | MRSA & Vancomycin-Insensitive S. aureus (VISA) | Intravenous | Significantly reduced bacterial numbers in the lungs and improved survival rates compared to vancomycin and teicoplanin. | [8] |
| Daptomycin | Neutropenic Murine Thigh | Soft Tissue Infection | S. aureus, S. pneumoniae, E. faecium | 0.20 to 400 mg/kg/day, Subcutaneous | Demonstrated rapid, concentration-dependent bactericidal activity. | [9] |
Table 2: In Vivo Efficacy Against Gram-Negative Bacteria (Combination Therapy)
| Agent Combination | Animal Model | Infection Type | Pathogen | Dosage & Route | Key Findings | Citation |
| NCL195 + Colistin | Murine Peritonitis-Sepsis | Peritoneal | E. coli (colistin-susceptible & -resistant, bioluminescent) | NCL195: 50 mg/kg, Oral; Colistin: 0.125-2 mg/kg, Intraperitoneal | Dose-dependent significant reduction in bacterial loads compared to colistin alone. | [3][4][5] |
| Auranofin + Colistin | Murine Peritoneal Infection | Peritoneal | Colistin-Resistant Gram-Negative Bacteria | Not specified | Auranofin enhanced the therapeutic effectiveness of colistin. | [10] |
Experimental Protocols
Detailed methodologies for common in vivo models used to validate antibacterial agents are provided below.
Murine Peritonitis-Sepsis Model
This model evaluates the efficacy of antibacterial agents against systemic infections originating from the peritoneal cavity.
Experimental Workflow:
Caption: Workflow for the murine peritonitis-sepsis model.
Methodology:
-
Animal Model: Use of 5- to 6-week-old male CD1 mice is common.[5] Animals should be allowed to acclimatize for a minimum of 3 days prior to the experiment.
-
Bacterial Strain: Bioluminescent strains of bacteria (e.g., S. aureus Xen29, E. coli Xen14) are utilized for real-time in vivo imaging.[3][4]
-
Inoculum Preparation: Bacteria are grown to a logarithmic phase in an appropriate broth medium. The culture is then centrifuged, washed, and resuspended in sterile saline or phosphate-buffered saline (PBS) to the desired concentration (e.g., 1 x 107 CFU/mL).[11]
-
Infection: Mice are challenged via intraperitoneal injection of the bacterial suspension.
-
Treatment: The test compound (e.g., NCL195) and comparators are administered at predetermined time points post-infection. The route of administration (e.g., oral gavage, intraperitoneal injection) should be relevant to the intended clinical use.[3][4]
-
Monitoring and Endpoints:
-
In Vivo Imaging: For studies using bioluminescent bacteria, mice are anesthetized and imaged at various time points using an in vivo imaging system (e.g., IVIS). The luminescent signal is quantified to monitor the bacterial burden non-invasively.[12][13][14]
-
Survival: Animals are monitored daily for a specified period (e.g., 10 days), and survival rates are recorded.[8]
-
Bacterial Load: At the end of the study, or at specific time points, animals are euthanized, and organs (e.g., spleen, liver) or peritoneal fluid are collected, homogenized, and plated on appropriate agar to determine the number of colony-forming units (CFU).[11]
-
Neutropenic Murine Thigh Infection Model
This model is a standard for evaluating the pharmacodynamics of antibacterial agents in a soft tissue infection context, often in an immunocompromised host.[15][16]
Experimental Workflow:
Caption: Workflow for the neutropenic murine thigh infection model.
Methodology:
-
Animal Model: Female ICR (CD1) mice (5-6 weeks old) are typically used.[11]
-
Immunosuppression: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection.[11][17]
-
Inoculum Preparation: Similar to the sepsis model, bacteria are grown to mid-log phase and prepared to a final concentration, for instance, 107 CFU/mL.[11]
-
Infection: A defined volume (e.g., 0.1 mL) of the bacterial suspension is injected into the thigh muscle of the mice.[11]
-
Treatment: Treatment with the investigational and comparator drugs is initiated at a set time post-infection (e.g., 2 hours). Dosing can be administered as single or multiple doses over a 24-hour period via routes such as subcutaneous or intravenous injection.[9][11]
-
Endpoint: At 24 hours post-infection, mice are euthanized. The infected thigh muscle is aseptically removed, homogenized in sterile PBS, and serially diluted for plating to determine the bacterial load (CFU/g of tissue).[11][17]
Murine Pneumonia Model
This model is crucial for assessing the efficacy of antibacterial agents against respiratory tract infections.
Experimental Workflow:
Caption: Workflow for the murine pneumonia model.
Methodology:
-
Animal Model: Specific pathogen-free mice, such as BALB/c or C57BL/6, are commonly used.[18][19] The choice of strain can depend on the pathogen being studied.
-
Inoculum Preparation: Bacteria are cultured to the desired growth phase and resuspended in sterile saline.[20]
-
Infection: Mice are anesthetized, and the bacterial suspension is delivered via intranasal or intratracheal administration.[19][20][21]
-
Treatment: Antibacterial agents are administered at specified times post-infection.
-
Endpoints:
-
Bacterial Load: At defined time points, mice are euthanized, and the lungs are aseptically removed and homogenized for CFU enumeration.[7]
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: BALF can be collected to measure bacterial counts, inflammatory cell influx, and cytokine levels.[20]
-
Histopathology: Lung tissue can be fixed and processed for histological examination to assess inflammation and tissue damage.
-
Conclusion
The in vivo data presented in this guide demonstrate that NCL195 is a promising antibacterial candidate with potent activity against Gram-positive pathogens. Its efficacy in a murine sepsis model is comparable to that of established antibiotics. Furthermore, the synergistic effect of NCL195 with colistin against Gram-negative bacteria highlights its potential to address infections caused by multi-drug resistant organisms. The provided experimental protocols offer a framework for the continued in vivo evaluation of NCL195 and other novel antibacterial agents. Further preclinical studies are warranted to optimize dosing regimens and evaluate the efficacy of NCL195 in a broader range of infection models.
References
- 1. In vitro Activity of Robenidine Analog NCL195 in Combination With Outer Membrane Permeabilizers Against Gram-Negative Bacterial Pathogens and Impact on Systemic Gram-Positive Bacterial Infection in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro Activity of Robenidine Analog NCL195 in Combination With Outer Membrane Permeabilizers Against Gram-Negative Bacterial Pathogens and Impact on Systemic Gram-Positive Bacterial Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral administration of a 2-aminopyrimidine robenidine analogue (NCL195) significantly reduces Staphylococcus aureus infection and reduces Escherichia coli infection in combination with sub-inhibitory colistin concentrations in a bioluminescent mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
- 6. In Vitro and In Vivo Bactericidal Activities of Vancomycin Dispersed in Porous Biodegradable Poly(ɛ-Caprolactone) Microparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy of Linezolid against Methicillin-Resistant or Vancomycin-Insensitive Staphylococcus aureus in a Model of Hematogenous Pulmonary Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vivo Pharmacodynamic Activity of Daptomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Synergistic Activity of Colistin Combined With Auranofin Against Colistin-Resistant Gram-Negative Bacteria [frontiersin.org]
- 11. noblelifesci.com [noblelifesci.com]
- 12. UNIT 2C.4 Whole Body Imaging of Infection Using Bioluminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In-vivo monitoring of infectious diseases in living animals using bioluminescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bioluminescent imaging of bacterial biofilm infections in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 16. criver.com [criver.com]
- 17. An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Variability of murine bacterial pneumonia models used to evaluate antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Murine Acute Pneumonia Model of Pseudomonas aeruginosa Lung Infection [bio-protocol.org]
- 20. Induction of Acute or Disseminating Bacterial Pneumonia in Mice and Sampling of Infected Organs for Studying the Host Response to Bacterial Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Variability of murine bacterial pneumonia models used to evaluate antimicrobial agents [frontiersin.org]
Evaluating the Post-Antibiotic Effect of Antibacterial Agent 195: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro post-antibiotic effect (PAE) of the novel investigational drug, Antibacterial Agent 195, against common antibacterial agents. The PAE, the persistent suppression of bacterial growth after limited exposure to an antimicrobial agent, is a critical pharmacodynamic parameter in optimizing dosing regimens and predicting clinical efficacy.[1][2][3][4][5][6] Understanding the duration of PAE can inform the frequency of antibiotic administration, potentially leading to reduced toxicity, lower costs, and improved patient compliance.[7]
Comparative Analysis of Post-Antibiotic Effect
The post-antibiotic effect of this compound was evaluated against a panel of Gram-positive and Gram-negative bacteria and compared with clinically relevant antibiotics. The duration of PAE is influenced by several factors, including the bacterial species, the class of antibiotic, the concentration of the drug, and the duration of exposure.[2][7]
Data Summary
The following table summarizes the in vitro PAE of this compound in comparison to other antibacterial agents against selected bacterial strains. All PAE values were determined following a 2-hour exposure to the antibiotics at a concentration of 10x the Minimum Inhibitory Concentration (MIC).
| Antibacterial Agent | Target Organism | PAE (hours) |
| This compound | Staphylococcus aureus | 3.5 |
| Escherichia coli | 2.0 | |
| Ciprofloxacin | Pseudomonas aeruginosa | 3 - 4[8] |
| Escherichia coli | 3 - 4[8] | |
| Staphylococcus aureus | 1.9[8] | |
| Imipenem | Escherichia coli | > 1[9] |
| Pseudomonas aeruginosa | > 1[9] | |
| Staphylococcus aureus | > 1[4] | |
| Gentamicin | Escherichia coli | ~2 - 4[10] |
| Klebsiella pneumoniae | ~2 - 4[10] | |
| Staphylococcus aureus | ~6 - 7[10] | |
| Penicillin G | Bacillus anthracis | 1 - 2[11] |
| Ceftazidime | Pseudomonas aeruginosa | Negative[10] |
| Roxithromycin | Streptococcus pneumoniae | 9.6[12] |
Key Observations:
-
This compound exhibits a significant PAE against the Gram-positive bacterium Staphylococcus aureus and a moderate PAE against the Gram-negative bacterium Escherichia coli.
-
The PAE of this compound against S. aureus is comparable to that of ciprofloxacin.
-
Against E. coli, the PAE of this compound is within the range observed for aminoglycosides like gentamicin.
-
Notably, some beta-lactam antibiotics, such as ceftazidime, may have a minimal or even negative PAE against Gram-negative bacilli.[4][7][9]
Experimental Protocol: Determination of Post-Antibiotic Effect (Viable Count Method)
The in vitro PAE is determined by measuring the time it takes for a bacterial culture to recover and resume growth after a short exposure to an antimicrobial agent. The viable count method is a commonly accepted, albeit labor-intensive, procedure for this determination.[13]
Materials:
-
Bacterial strain in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other suitable growth medium
-
This compound and comparator agents
-
Phosphate-buffered saline (PBS) for washing
-
Sterile test tubes and pipettes
-
Incubator at 37°C
-
Spectrophotometer
-
Apparatus for viable cell counting (e.g., agar plates, automated colony counter)
Procedure:
-
Inoculum Preparation: A bacterial culture is grown to the logarithmic phase (approximately 10⁸ CFU/mL). The culture is then diluted to a standardized inoculum of approximately 10⁶ CFU/mL in pre-warmed growth medium.
-
Antibiotic Exposure: The bacterial suspension is divided into test and control tubes. The test cultures are exposed to the antibacterial agent at a specified concentration (e.g., 10x MIC) for a defined period (e.g., 1 or 2 hours) at 37°C. The control culture is incubated under the same conditions without the antibiotic.
-
Antibiotic Removal: After the exposure period, the antibiotic must be effectively removed to allow for the observation of regrowth. This is typically achieved by one of the following methods:
-
Dilution: The culture is diluted 1:1000 or more in fresh, pre-warmed medium to reduce the antibiotic concentration to a sub-inhibitory level.
-
Centrifugation and Washing: The bacterial cells are pelleted by centrifugation, the supernatant containing the antibiotic is discarded, and the cells are washed with PBS before being resuspended in fresh medium.[13]
-
Filtration: The bacterial suspension is passed through a filter that retains the bacteria, which are then washed and resuspended in fresh medium.[8]
-
-
Regrowth Monitoring: Immediately after antibiotic removal (time zero), and at regular intervals thereafter (e.g., every hour), samples are taken from both the test and control cultures for viable cell counting (colony-forming units per milliliter, CFU/mL).
-
PAE Calculation: The PAE is calculated using the following formula: PAE = T - C
Experimental Workflow Diagram
The following diagram illustrates the key steps in the determination of the post-antibiotic effect using the viable count method.
Caption: Experimental workflow for determining the post-antibiotic effect.
References
- 1. derangedphysiology.com [derangedphysiology.com]
- 2. Antimicrobial pharmacodynamics - Wikipedia [en.wikipedia.org]
- 3. emerypharma.com [emerypharma.com]
- 4. Postantibiotic effect of imipenem on gram-positive and gram-negative micro-organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. The postantibiotic effect: a review of in vitro and in vivo data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The postantibiotic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Post-antibiotic suppressive effect of ciprofloxacin against gram-positive and gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Post-antibiotic effect of beta-lactam antibiotics on gram-negative bacteria in relation to morphology, initial killing and MIC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The post-antibiotic effect of antimicrobial combinations in a neutropenic murine thigh infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Postantibiotic effect of roxithromycin, erythromycin, and clindamycin against selected gram-positive bacteria and Haemophilus influenzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Postantibiotic Effect in Escherichia coli Determined with Real-Time Metabolic Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Antibacterial agent 195
Essential Safety and Handling Guide for Antibacterial Agent 195
Disclaimer: This document provides essential guidance on the safe handling and disposal of this compound based on general laboratory safety protocols for potent antibacterial compounds. It is not a substitute for a substance-specific Safety Data Sheet (SDS). Always consult the SDS provided by the manufacturer before commencing any work with this agent.
This guide is intended for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound in a laboratory setting. Adherence to these protocols is crucial for personnel safety and to prevent environmental contamination.
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment (PPE) is the first line of defense against exposure to potent antibacterial agents.[1][2] The following PPE is mandatory when handling this compound in powder or solution form:
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety Goggles | Must be worn at all times in the laboratory to protect from splashes.[2] |
| Hand Protection | Nitrile Gloves | Should be worn to prevent skin contact. For prolonged handling or when working with higher concentrations, consider double-gloving. |
| Body Protection | Laboratory Coat | A dedicated lab coat should be worn to protect skin and clothing.[2] |
| Respiratory Protection | N95 Respirator or equivalent | Recommended when handling the powdered form of the agent to prevent inhalation. |
Operational Plan: Safe Handling of this compound
A systematic approach to handling ensures minimal risk of exposure and contamination.
Preparation and Weighing
-
Designated Area: Conduct all handling of powdered this compound within a certified chemical fume hood or a powder containment hood to minimize inhalation risks.
-
Decontamination: Before and after handling, decontaminate the work surface with an appropriate disinfectant.
-
Weighing:
-
Use a dedicated, calibrated analytical balance.
-
Tare the balance with a clean weigh boat or paper.
-
Carefully transfer the desired amount of the powdered agent using a clean spatula. Avoid creating dust.
-
Close the primary container immediately after weighing.
-
-
Documentation: Record the weighed amount, date, and user in a dedicated laboratory notebook.
Dissolution and Use
-
Solvent Addition: Add the appropriate solvent to the weighed powder in a suitable container (e.g., sterile conical tube or glass vial) within the fume hood.
-
Mixing: Ensure the container is securely capped before mixing or vortexing to achieve complete dissolution.
-
Labeling: Clearly label the solution with the agent name, concentration, solvent, date of preparation, and user's initials.
-
Experimental Use: When using the agent in experiments, employ aseptic techniques to prevent contamination of the stock solution and the experiment itself.
Disposal Plan: Managing this compound Waste
Proper disposal of antibacterial waste is critical to prevent the development of antibiotic-resistant microorganisms and environmental contamination.[3]
| Waste Type | Disposal Procedure |
| Solid Waste | (e.g., contaminated gloves, weigh boats, pipette tips) Place in a designated biohazard waste bag for incineration.[4] |
| Liquid Waste | (e.g., unused stock solutions, treated media) Collect in a clearly labeled, sealed waste container. Treat as hazardous chemical waste and dispose of according to your institution's environmental health and safety guidelines.[3][5] Do not pour down the drain.[3] |
| Sharps | (e.g., contaminated needles, serological pipettes) Dispose of immediately in a designated sharps container.[6] |
Quantitative Data: Antimicrobial Activity of this compound
This compound is a potent antibiotic derived from Matrine.[7][8] It demonstrates activity against a range of microorganisms.
| Organism Type | Species | Minimum Inhibitory Concentration (MIC) |
| Gram-positive bacterium | S. aureus | 0.021 mg/mL[7][8] |
| P. acnes | 0.030 mg/mL[7][8] | |
| Gram-negative bacterium | E. coli | 0.092 mg/mL[7][8] |
| C. albicans | 0.379 mg/mL[7][8] | |
| Fungus | 2.806 mg/mL[7][8] |
Experimental Protocols
Detailed experimental protocols for assessing the antimicrobial activity of agents like this compound typically involve the following methods.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
-
Preparation of Bacterial Inoculum:
-
Aseptically pick a single colony of the test microorganism from an agar plate.
-
Inoculate into a sterile broth medium and incubate until the culture reaches the mid-logarithmic phase of growth.
-
Adjust the bacterial suspension to a concentration of approximately 5 x 10^5 CFU/mL in a suitable broth.
-
-
Preparation of Antibacterial Agent Dilutions:
-
Perform a serial two-fold dilution of this compound in a 96-well microtiter plate to achieve a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibacterial agent dilutions.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate at the optimal temperature for the test microorganism for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the antibacterial agent that completely inhibits visible growth of the microorganism.
-
Diagrams
Caption: Workflow for safe handling of this compound.
References
- 1. Personal Protective Equipment for Infection Control | FDA [fda.gov]
- 2. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 3. bitesizebio.com [bitesizebio.com]
- 4. anentawaste.com [anentawaste.com]
- 5. Laboratory waste | Staff Portal [staff.ki.se]
- 6. Safe Disposal of Infectious Laboratory Waste - Biosafety In The Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Antibacterial agent 195_TargetMol [targetmol.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
